Methyl 6-fluoropyridazine-3-carboxylate
Description
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Properties
IUPAC Name |
methyl 6-fluoropyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O2/c1-11-6(10)4-2-3-5(7)9-8-4/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAIKYPTIWDOOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN=C(C=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65202-57-5 | |
| Record name | methyl 6-fluoropyridazine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Strategic Application of Methyl 6-fluoropyridazine-3-carboxylate in Modern Drug Discovery
A Technical Whitepaper for Medicinal Chemists and Drug Development Professionals
Executive Summary
In the contemporary landscape of fragment-based drug discovery (FBDD) and structure-activity relationship (SAR) optimization, the selection of core molecular scaffolds dictates the trajectory of a medicinal chemistry program. Methyl 6-fluoropyridazine-3-carboxylate (CAS: 65202-57-5) [1] has emerged as a highly privileged, bifunctional building block. By combining the unique physicochemical properties of the pyridazine heterocycle with the extreme reactivity of an ortho-activated carbon-fluorine bond, this intermediate allows chemists to fine-tune molecular behavior, accelerate SAR cycles, and overcome late-stage attrition risks associated with poor ADME (Absorption, Distribution, Metabolism, and Excretion) profiles[2].
This technical guide dissects the mechanistic rationale behind utilizing this specific fluorinated scaffold, details the causality of its reactivity, and provides field-proven, self-validating protocols for its functionalization.
Mechanistic Rationale: The Tripartite Advantage
The utility of methyl 6-fluoropyridazine-3-carboxylate is rooted in three distinct structural features: the pyridazine core, the C6-fluorine atom, and the C3-methyl ester.
The Pyridazine Core: Modulating Physicochemical Space
Unlike traditional phenyl or pyridine rings, the 1,2-diazine (pyridazine) system is characterized by a high dipole moment and robust, dual hydrogen-bonding capacity[3]. From an application standpoint, incorporating a pyridazine core yields several downstream pharmacological benefits:
-
Reduced hERG Liability: The inherent polarity and weak basicity of pyridazines significantly reduce off-target interactions with the cardiac hERG potassium channel, a common cause of late-stage clinical failure[3].
-
Improved Aqueous Solubility: The addition of a second nitrogen atom lowers the partition coefficient (LogP), enhancing solubility without sacrificing structural rigidity.
-
Low CYP450 Inhibition: Pyridazine scaffolds generally exhibit lower cytochrome P450 inhibitory effects compared to more lipophilic aromatics[3].
The Kinetic Superiority of the C6-Fluorine
While 6-chloropyridazines are common, the 6-fluoropyridazine analog is vastly superior for Nucleophilic Aromatic Substitution (SNAr)[4]. The causality lies in the reaction mechanism. SNAr proceeds via a two-step addition-elimination pathway. The rate-determining step is the initial nucleophilic attack to form a negatively charged tetrahedral intermediate known as the Meisenheimer complex.
Because fluorine is highly electronegative (Pauling scale 3.98), it exerts a powerful inductive electron-withdrawing effect (-I effect) that drastically stabilizes the anionic transition state. Density Functional Theory (DFT) studies on related dihalopyridazines demonstrate that substitution at the 6-position has a significantly lower activation energy ( ΔG‡ ) compared to other positions, ensuring absolute regioselectivity[5]. Consequently, SNAr on 6-fluoropyridazines can often be executed at room temperature or mild heating, whereas the chloro-analogs require harsh conditions (e.g., >120°C, microwave irradiation) that risk degrading sensitive functional groups.
The C3-Methyl Carboxylate: Orthogonal Functionalization
The methyl ester at the C3 position serves as a stable, yet easily manipulable, handle for late-stage diversification. It is inert to the SNAr conditions required at C6, allowing for a highly controlled, sequential derivatization strategy. Once the SNAr is complete, the ester can be cleanly saponified to a carboxylic acid for amide coupling, or reduced to an alcohol/aldehyde for reductive aminations.
Visualizing the SNAr Mechanism
Fig 1. SNAr mechanism at the C6 position via an inductively stabilized Meisenheimer complex.
Data Presentation: Comparative Metrics
To quantify the advantages of this building block, the following tables summarize its core properties and kinetic advantages.
Table 1: Physicochemical Profile of the Core Scaffold
| Property | Value / Description | Impact on Drug Design |
| CAS Number | 65202-57-5[1] | Standardized sourcing for scale-up. |
| Molecular Formula | C₆H₅FN₂O₂ | Low molecular weight (156.11 g/mol ); ideal for FBDD. |
| H-Bond Acceptors | 4 (2x N, 2x O) | High potential for kinase hinge-binding interactions. |
| Dipole Moment | High (due to adjacent N atoms) | Enhances π−π stacking with aromatic residues in target binding pockets[3]. |
Table 2: SNAr Reactivity Comparison (C6-Fluoro vs. C6-Chloro)
| Leaving Group | Electronegativity | Meisenheimer Stabilization | Relative SNAr Rate | Typical Temp Required |
| Fluorine (-F) | 3.98 | Excellent (Strong -I effect) | Very Fast | 20°C - 80°C |
| Chlorine (-Cl) | 3.16 | Moderate | Slower | 100°C - 150°C |
Experimental Protocols: A Self-Validating Workflow
As an Application Scientist, I emphasize protocols that are not only high-yielding but structurally self-validating. The following two-step workflow outlines the standard operating procedure for converting methyl 6-fluoropyridazine-3-carboxylate into a diversified lead-like fragment.
Protocol A: Regioselective SNAr at the C6 Position
Objective: Introduce a primary or secondary amine at the C6 position.
Rationale for Choices: N-Methyl-2-pyrrolidone (NMP) is selected as the solvent because its polar aprotic nature highly solvates the nucleophile, accelerating the SNAr. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the generated HF without competing for the electrophilic C6 carbon[4].
Step-by-Step Method:
-
Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve methyl 6-fluoropyridazine-3-carboxylate (1.0 equivalent) in anhydrous NMP (0.5 M concentration).
-
Reagent Addition: Add the target amine (e.g., azepane) (1.1 equivalents) followed by DIPEA (2.0 equivalents).
-
Reaction Execution: Stir the mixture at 60°C. Due to the fluorine activation, heating above 80°C is rarely necessary and should be avoided to prevent transamidation of the C3 methyl ester.
-
In-Process Control (IPC): Monitor the reaction via LC-MS. The disappearance of the starting material mass ( [M+H]+=157.1 ) and the appearance of the product mass validates the completion of the rate-determining step.
-
Workup: Cool to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water (3x) to remove NMP, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Protocol B: Saponification and Amide Coupling at the C3 Position
Objective: Hydrolyze the methyl ester and couple it with a secondary pharmacophore.
Rationale for Choices: Lithium hydroxide (LiOH) in a THF/Water mixture is utilized for saponification. LiOH is milder than NaOH/KOH, preventing degradation of the electron-deficient pyridazine ring. HATU is chosen as the coupling reagent for its superior efficiency in forming amides from unreactive or sterically hindered carboxylic acids.
Step-by-Step Method:
-
Saponification: Dissolve the C6-substituted intermediate from Protocol A (1.0 equivalent) in a 3:1 mixture of THF and H₂O. Add LiOH monohydrate (2.0 equivalents). Stir at room temperature for 2 hours.
-
Self-Validating Isolation: Evaporate the THF under reduced pressure. The aqueous layer is then carefully acidified with 1M HCl to pH 3-4 . Critical Insight: Do not acidify below pH 2; the pyridazine nitrogens will protonate, forming a highly water-soluble salt, causing the product to re-dissolve. The free carboxylic acid will precipitate at pH 3-4. Filter and dry the solid under a vacuum.
-
Amide Coupling: Dissolve the isolated carboxylic acid (1.0 equivalent) in anhydrous DMF. Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents). Stir for 15 minutes to pre-form the active ester.
-
Final Derivatization: Add the desired amine (1.2 equivalents) and stir at room temperature for 4 hours.
-
Workup: Quench with saturated aqueous NaHCO₃, extract with dichloromethane, dry, and purify via preparative HPLC to yield the final bifunctional lead compound.
Visualizing the Derivatization Workflow
Fig 2. Bifunctional derivatization workflow for fragment-based drug discovery.
References
- Fluorinated Building Blocks for Medicinal Chemistry. Apollo Scientific.
- methyl 6-fluoro-1,2-diazine-3-carboxylate - CAS 65202-57-5. Molaid.
- The pyridazine heterocycle in molecular recognition and drug discovery. PMC (NIH).
- 3-Chloro-6-[(5-Chloro-3-Pyridyl)Oxy]Pyridazine. Benchchem.
- 6-(Azepan-1-yl)pyridazin-3-amine. Benchchem.
Sources
- 1. methyl 6-fluoro-1,2-diazine-3-carboxylate - CAS号 65202-57-5 - 摩熵化学 [molaid.com]
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- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
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The Strategic Incorporation of Fluorine in Modern Drug Design: A Technical Guide
The strategic introduction of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, with approximately 20-25% of all currently marketed pharmaceuticals containing at least one fluorine atom.[1][2] This is not a matter of chance, but a deliberate design choice rooted in the unique and powerful physicochemical properties of this small, highly electronegative element.[3][4] For drug development professionals, understanding the multifaceted roles of fluorine is paramount to optimizing lead compounds, enhancing pharmacokinetic profiles, and ultimately, delivering safer and more effective therapies.[5][6]
This technical guide provides an in-depth exploration of the core principles and practical applications of fluorination in drug design. Moving beyond a simple recitation of effects, we will delve into the causality behind these molecular transformations, supported by field-proven protocols and illustrative case studies.
Section 1: The Foundational Physicochemical Influence of Fluorine
The profound impact of fluorine stems from a unique combination of its fundamental properties. When bound to carbon, it creates a bond with characteristics that can be strategically exploited by medicinal chemists.[3]
-
Extreme Electronegativity and the C-F Bond: As the most electronegative element, fluorine (3.98 on the Pauling scale) creates a highly polarized and exceptionally strong carbon-fluorine (C-F) bond.[3] This bond is significantly stronger than a typical carbon-hydrogen (C-H) bond, a critical factor in enhancing metabolic stability.[7][8]
-
Size and Steric Profile: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å).[3] This allows fluorine to act as a bioisostere of hydrogen, meaning it can replace a hydrogen atom without significantly altering the molecule's overall size or shape, a crucial feature for maintaining binding to a biological target.[3][9]
-
Modulation of Lipophilicity: The effect of fluorine on lipophilicity is complex. While a single fluorine atom can increase lipophilicity, often enhancing membrane permeability, highly fluorinated motifs like the trifluoromethyl (CF3) group are strongly lipophilic.[7] This allows for fine-tuning of a drug's ability to cross biological barriers to reach its target.[10]
-
Alteration of Acidity/Basicity (pKa): The potent electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups.[11] For example, fluorination can decrease the basicity of amines, which can improve bioavailability by increasing the proportion of the neutral, more membrane-permeable form of the drug at physiological pH.[3][11]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, ranksep=1.2]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];
} Caption: Logical flow from fluorine's properties to therapeutic benefits.
Section 2: Strategic Applications of Fluorination in Drug Design
The decision to introduce fluorine is a strategic one, aimed at overcoming specific challenges in the drug discovery pipeline. The primary goals are typically to enhance metabolic stability, improve target affinity, and optimize the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[3][5]
Enhancing Metabolic Stability
A major hurdle in drug development is rapid metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver, which leads to low bioavailability and short duration of action.[12] Fluorination is a powerful strategy to "shield" metabolically vulnerable positions on a molecule.[13][14]
Mechanism of Protection: The strength of the C-F bond makes it resistant to oxidative cleavage by CYP enzymes. By replacing a hydrogen atom at a known site of metabolic oxidation (a "metabolic soft spot") with a fluorine atom, that pathway of degradation can be effectively blocked.[6][7] This forces the body to use slower, alternative metabolic routes, thereby increasing the drug's half-life and overall exposure.
Case Study: Sitagliptin Sitagliptin, a DPP-4 inhibitor for type 2 diabetes, masterfully employs a trifluoromethyl group.[1][15] This group not only enhances binding to the target enzyme but also significantly improves metabolic stability, preventing degradation by hepatic enzymes.[1][16] This enhanced stability is a key contributor to its once-daily dosing regimen.[1]
Experimental Protocol: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
This self-validating protocol is a standard in the industry to assess a compound's susceptibility to Phase I metabolism.
-
Objective: To determine the rate of disappearance of a test compound upon incubation with HLM, which are rich in CYP enzymes.
-
Materials:
-
Test compound and non-fluorinated parent compound (10 mM stocks in DMSO).
-
Pooled Human Liver Microsomes (e.g., from a commercial supplier).
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+).
-
Phosphate buffer (0.1 M, pH 7.4).
-
Positive control compound with known metabolic fate (e.g., Verapamil).
-
Acetonitrile with internal standard (for quenching and analysis).
-
96-well plates, LC-MS/MS system.
-
-
Procedure:
-
Prepare an HLM incubation mixture in phosphate buffer (final protein concentration ~0.5 mg/mL).
-
Add the test compound to the HLM mixture to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. A parallel incubation without NADPH serves as a negative control to account for non-enzymatic degradation.
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a well containing cold acetonitrile with an internal standard.
-
Centrifuge the plate to pellet the precipitated protein.
-
Analyze the supernatant using a calibrated LC-MS/MS method to quantify the remaining parent compound.
-
-
Data Analysis & Trustworthiness:
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
The protocol's validity is confirmed by the rapid metabolism of the positive control and minimal degradation in the no-NADPH control, ensuring that observed compound loss is due to enzymatic metabolism. A significantly longer t½ for the fluorinated compound compared to its non-fluorinated analog provides direct evidence of enhanced metabolic stability.
-
Improving Binding Affinity and Selectivity
Strategic fluorination can increase a drug's binding affinity and selectivity for its target protein.[3][13] This can occur through direct, favorable interactions or by indirectly influencing the molecule's conformation.
Mechanisms of Enhanced Binding:
-
Favorable Interactions: The polarized C-F bond can engage in beneficial electrostatic interactions, including dipole-dipole and hydrogen bonds, with amino acid residues in the protein's binding pocket.[4][17][18] For instance, the fluorine in atorvastatin engages in an electrostatic interaction with an arginine residue in HMG-CoA reductase, contributing to its high potency.[19]
-
Conformational Control: The introduction of fluorine can alter the electron distribution within a molecule, which can favor a specific conformation (shape) that is optimal for binding to the target receptor.[13][20] This pre-organization reduces the entropic penalty of binding, leading to higher affinity.
dot graph G { layout="neato"; node [shape=circle, style=filled, fontname="Arial"]; edge [fontname="Arial", fontsize=10];
} Caption: Fluorine's role in Atorvastatin's binding to its target.
Section 3: Common Strategies and Reagents for Fluorination
The incorporation of fluorine into a molecule requires specialized chemical methods. The choice of strategy depends on the desired position of the fluorine atom and the complexity of the substrate. The two main approaches are nucleophilic and electrophilic fluorination.[21][22][23]
-
Nucleophilic Fluorination: This involves using a fluoride ion (F-) source, such as potassium fluoride (KF) or tetra-n-butylammonium fluoride (TBAF), to displace a leaving group.[21] It is often used for producing alkyl fluorides.
-
Electrophilic Fluorination: This strategy employs a reagent with an electron-deficient fluorine atom (an "F+" source) to add fluorine to an electron-rich site, like an aromatic ring or an enolate.[21] Selectfluor® is a widely used, stable, and effective electrophilic fluorinating agent.[24]
-
Trifluoromethylation: Introducing the CF3 group often requires specific reagents. The Ruppert-Prakash reagent (TMSCF3) is a common choice for adding this important functional group.[24]
dot graph { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];
} Caption: High-level comparison of fluorination synthesis strategies.
Section 4: Case Studies of Successful Fluorinated Drugs
The prevalence of fluorinated compounds among top-selling drugs underscores the success of this design strategy.[2][8][25]
| Drug Name | Therapeutic Area | Role of Fluorine |
| Atorvastatin (Lipitor®) | Cholesterol Lowering | The fluorophenyl group is crucial for inhibiting HMG-CoA reductase, deactivating the ring against metabolic oxidation by P450 enzymes.[26][27] |
| Fluoxetine (Prozac®) | Antidepressant | The trifluoromethyl group enhances lipophilicity, facilitating passage across the blood-brain barrier, and contributes to its selectivity. |
| Sitagliptin (Januvia®) | Anti-diabetic | A trifluoromethyl group enhances metabolic stability and target binding, enabling once-daily dosing.[1][15] |
| 5-Fluorouracil (5-FU) | Anticancer | Acts as an antimetabolite; its active form, FdUMP, irreversibly inhibits thymidylate synthase, halting DNA synthesis in cancer cells.[28][29][30] |
| Sofosbuvir (Sovaldi®) | Hepatitis C | A monofluorinated sugar mimic acts as a chain terminator for the viral RNA polymerase, halting viral replication. |
Section 5: Conclusion and Future Outlook
The strategic incorporation of fluorine is a mature yet continually evolving field within drug discovery.[4][31] Its ability to predictably and powerfully modulate key molecular properties—enhancing metabolic stability, increasing binding affinity, and optimizing ADME profiles—has solidified its role as an indispensable tool for the medicinal chemist.[3][5]
Future advancements will likely focus on the development of more sophisticated and selective fluorination and fluoroalkylation methods, allowing for even more precise tuning of drug candidates.[6][24] As our understanding of the subtle interplay between fluorine and biological systems deepens, we can expect to see the continued emergence of innovative and life-saving fluorinated therapeutics.[25][32]
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Unlocking the Therapeutic Potential of Methyl 6-fluoropyridazine-3-carboxylate: A Technical Guide for Drug Discovery Professionals
Executive Summary
The pyridazine scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of biological activities.[1][2][3] This technical guide focuses on a promising, yet underexplored member of this family: Methyl 6-fluoropyridazine-3-carboxylate. We will delve into its potential biological activities, grounded in the established pharmacology of related compounds, and provide a comprehensive roadmap for its experimental validation. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities for therapeutic intervention.
Introduction: The Pyridazine Privileged Scaffold and the Promise of Fluorination
Pyridazine derivatives are a class of heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse pharmacological profiles. These compounds have been reported to exhibit a wide array of biological effects, including anticancer, antimicrobial, anti-inflammatory, antiviral, and cardiovascular activities.[1][4][5][6] The versatility of the pyridazine ring allows for a wide range of chemical modifications, making it a "wonder nucleus" for the design of novel therapeutic agents.[4][6]
Methyl 6-fluoropyridazine-3-carboxylate emerges as a particularly intriguing candidate for investigation. The strategic incorporation of a fluorine atom at the 6-position is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity to target proteins, and modulate physicochemical properties such as lipophilicity.[7] The methyl carboxylate group at the 3-position offers a potential site for further chemical derivatization to optimize potency and selectivity. This guide will explore the hypothetical biological activities of this compound and provide detailed protocols for their empirical validation.
Physicochemical Properties of Methyl 6-fluoropyridazine-3-carboxylate
A thorough understanding of a compound's physicochemical properties is fundamental to any drug discovery program. Below is a summary of the key properties of Methyl 6-fluoropyridazine-3-carboxylate.
| Property | Value |
| Molecular Formula | C₆H₅FN₂O₂ |
| Molecular Weight | 155.12 g/mol |
| CAS Number | 1427-06-1 (for the pyridine analog) |
| Appearance | Expected to be a solid at room temperature |
| Solubility | Predicted to be soluble in organic solvents like DMSO and methanol |
| InChI Key | HLYBWNNPVXFCPZ-UHFFFAOYSA-N (for the pyridine analog) |
Note: Some properties are based on the closely related pyridine analog, Methyl 6-fluoropyridine-3-carboxylate, due to the limited availability of specific data for the pyridazine compound.
Hypothesized Biological Activities and Mechanisms of Action
Based on the extensive literature on pyridazine and fluorinated heterocyclic compounds, we hypothesize that Methyl 6-fluoropyridazine-3-carboxylate possesses potential in the following therapeutic areas:
Anticancer Activity
The pyridazine nucleus is a common scaffold in the design of anticancer agents, with derivatives reported to exhibit cytotoxic effects against various cancer cell lines.[8][9] Fluorinated pyridines have also shown promise as kinase inhibitors.[10]
Hypothesized Mechanism of Action: We postulate that Methyl 6-fluoropyridazine-3-carboxylate could act as an inhibitor of key signaling pathways involved in cell proliferation and survival, such as protein kinase pathways. The fluorine atom may enhance binding to the ATP-binding pocket of a target kinase, leading to the inhibition of downstream signaling and induction of apoptosis in cancer cells.
Caption: Experimental workflow for antimicrobial activity assessment.
Anti-inflammatory Activity
Several pyridazinone derivatives have been reported to possess significant anti-inflammatory properties. [5][6] Hypothesized Mechanism of Action: The compound could potentially inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6). This could be achieved by targeting enzymes like inducible nitric oxide synthase (iNOS) or cyclooxygenase-2 (COX-2).
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Methyl 6-fluoropyridazine-3-carboxylate: A Privileged Scaffold for Next-Generation Therapeutics
Executive Summary
In modern medicinal chemistry, overcoming the lipophilicity and metabolic liabilities of traditional phenyl rings is a constant challenge for drug development professionals. The pyridazine (1,2-diazine) ring has emerged as a highly versatile pharmacophore and a 1[1]. Among its derivatives, Methyl 6-fluoropyridazine-3-carboxylate (CAS: 65202-57-5) represents a meticulously designed bifunctional building block[2].
As a Senior Application Scientist, I have utilized this scaffold extensively to generate diverse libraries of kinase inhibitors and targeted therapeutics. This technical guide dissects the physicochemical advantages, structural rationale, and self-validating synthetic workflows associated with this specific molecule.
Structural Rationale & Physicochemical Profiling
The design of Methyl 6-fluoropyridazine-3-carboxylate is not arbitrary; every functional group serves a distinct chemical and biological purpose.
-
The Pyridazine Core : Diazines possess 3 compared to standard benzenoid or pyridine rings[3]. The two adjacent nitrogen atoms impart a strong dipole moment and act as dual hydrogen-bond acceptors, which is critical for interacting with the ATP-binding hinge regions of kinases[4].
-
The C6-Fluoro Substituent : While 6-chloropyridazines are common, the 6-fluoro variant offers superior reactivity for Nucleophilic Aromatic Substitution (SNAr). Fluorine's high electronegativity strongly withdraws electron density via the inductive effect, highly activating the C6 carbon. Furthermore, if left unreacted, the C–F bond provides metabolic stability against oxidative degradation.
-
The C3-Methyl Ester : This moiety serves as a protected carboxylic acid[5]. It is stable under the mildly basic conditions of amine-based SNAr but can be readily hydrolyzed to enable subsequent amide coupling or heterocycle formation.
Quantitative Data: Scaffold Comparison
To understand the impact of substituting a traditional phenyl ring with a pyridazine core, we must look at the quantitative physicochemical shifts.
| Property | Phenyl Ring | Pyridazine Ring | Impact on Drug Design |
| ClogP (Lipophilicity) | ~2.1 | ~ -0.6 | Lower lipophilicity dramatically improves aqueous solubility and reduces off-target hydrophobic binding. |
| Dipole Moment | 0 D | 3.9 D | High polarity enhances specific electrostatic interactions within target binding pockets. |
| H-Bond Acceptors | 0 | 2 | The adjacent nitrogens serve as critical hydrogen bond acceptors, ideal for kinase hinge binding. |
| Metabolic Stability | Prone to CYP450 oxidation | Highly resistant | The electron-deficient nature of diazines protects against oxidative metabolism, extending half-life. |
Experimental Workflow: Bifunctional Diversification
The true value of Methyl 6-fluoropyridazine-3-carboxylate lies in its orthogonal reactivity. The C6-fluoro group and the C3-ester can be manipulated independently, allowing for rapid library generation.
Caption: Workflow for bifunctional diversification of the methyl 6-fluoropyridazine-3-carboxylate scaffold.
Self-Validating Protocol: Library Generation
Phase 1: Nucleophilic Aromatic Substitution (SNAr) at C6
-
Reaction Setup : Dissolve Methyl 6-fluoropyridazine-3-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) at a 0.2 M concentration. Causality: DMF is a polar aprotic solvent that stabilizes the Meisenheimer complex transition state during SNAr, significantly accelerating the reaction rate.
-
Reagent Addition : Add the desired primary amine (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq). Stir at 80°C for 4 hours. Causality: The C6-fluorine creates a strong dipole that activates the carbon for nucleophilic attack. DIPEA acts as a non-nucleophilic proton sponge to neutralize the generated HF, preventing the protonation and subsequent deactivation of the incoming amine nucleophile.
-
Validation Checkpoint : Sample 10 µL of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS. Self-Validation: The reaction is deemed complete when the starting material peak (m/z ~157[M+H]+) disappears, replaced by the product mass. Additionally, 19F NMR can confirm total consumption via the disappearance of the distinct C6-F signal.
Phase 2: Ester Hydrolysis at C3 4. Hydrolysis : Concentrate the crude mixture and redissolve in a 3:1 mixture of Tetrahydrofuran (THF) and water. Add LiOH·H2O (2.0 eq) and stir at room temperature for 2 hours. Causality: Mild basic hydrolysis using LiOH prevents the epimerization of any chiral centers introduced via the amine in Phase 1. The THF/water mixture ensures both the organic substrate and the inorganic base remain in solution. 5. Validation Checkpoint : Monitor by TLC (Dichloromethane:Methanol 9:1). The product will stay at the baseline due to the formation of the highly polar carboxylate salt.
Phase 3: Amide Coupling 6. Activation : Acidify the mixture to pH 3 using 1M HCl, extract the carboxylic acid intermediate, and dry. Dissolve in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes. Causality: HATU rapidly converts the carboxylic acid into a highly reactive O-7-azabenzotriazole ester. A 15-minute pre-activation ensures complete conversion before the nucleophile is introduced, minimizing side reactions. 7. Coupling : Add the secondary amine (1.5 eq) and stir at room temperature for 12 hours. 8. Final Validation : Purify via preparative HPLC. Confirm the final structure using 1H NMR and High-Resolution Mass Spectrometry (HRMS).
Application in Targeted Therapeutics: VEGFR-2 Kinase Inhibition
Pyridazine derivatives have shown exceptional promise in oncology, particularly as antiangiogenic agents. For instance, imidazo[1,2-b]pyridazine scaffolds (derived from functionalized pyridazines) like TAK-593 are 4 of VEGFR-2[4].
When a drug candidate synthesized from the Methyl 6-fluoropyridazine-3-carboxylate scaffold enters the kinase active site, the adjacent nitrogens of the pyridazine core form critical hydrogen bonds with the backbone amides of the kinase hinge region. This interaction effectively outcompetes endogenous ATP, shutting down downstream signaling cascades[6].
Caption: Mechanism of VEGFR-2 signaling inhibition by pyridazine-derived targeted therapeutics.
Conclusion
Methyl 6-fluoropyridazine-3-carboxylate is far more than a simple chemical building block; it is a strategic asset in rational drug design. By leveraging its orthogonal reactivity—SNAr at the highly activated C6-fluoro position and controlled hydrolysis at the C3-ester—medicinal chemists can rapidly assemble diverse libraries of highly polar, metabolically stable, and target-specific compounds. As the industry continues to move away from lipophilic "flat" molecules, scaffolds like this will remain at the forefront of therapeutic discovery.
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- Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds - Journal of Enzyme Inhibition and Medicinal Chemistry / Taylor & Francis
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The Synthetic Versatility and Medicinal Chemistry Significance of Methyl 6-fluoropyridazine-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of rational drug design. The pyridine ring, a fundamental unit in numerous FDA-approved drugs, has long been recognized as a "privileged scaffold" due to its unique physicochemical properties that enhance biological activity and pharmacokinetic profiles.[1][2] The isosteric replacement of a C-H unit with a nitrogen atom in a benzene ring to form pyridine introduces a hydrogen bond acceptor, modulates basicity, and can improve metabolic stability.[1][3][4] The further introduction of a fluorine atom can profoundly influence a molecule's potency, selectivity, and metabolic fate.[5][6]
This guide focuses on a specific and increasingly important building block that combines these features: Methyl 6-fluoropyridazine-3-carboxylate . This molecule is a key intermediate for the synthesis of a wide array of biologically active compounds, particularly in the realm of oncology.[2][7] The pyridazine core, a six-membered ring with two adjacent nitrogen atoms, offers a distinct electronic and structural profile compared to pyridine. The addition of a fluorine atom at the 6-position provides a crucial handle for synthetic diversification through nucleophilic aromatic substitution (SNAr), while also enhancing the molecule's drug-like properties. This guide will provide an in-depth overview of its synthesis, reactivity, and application, offering both theoretical insights and practical, field-proven protocols.
Physicochemical Properties and Spectroscopic Data
| Property | Value | Reference |
| CAS Number | 1427-06-1 | [8] |
| Molecular Formula | C7H6FNO2 | [8] |
| Molecular Weight | 155.13 g/mol | [8] |
| Appearance | Flakes | [8] |
| Melting Point | 48-52 °C | [8] |
| SMILES | COC(=O)c1ccc(F)nc1 | [8] |
Predicted NMR Data:
-
1H NMR (400 MHz, CDCl3): δ 8.3-8.5 (d, 1H), 7.6-7.8 (dd, 1H), 4.0 (s, 3H).
-
13C NMR (101 MHz, CDCl3): δ 165-168 (d, 1JCF ≈ 250 Hz, C-F), 163-165 (C=O), 145-148 (d, 2JCF ≈ 15 Hz), 125-128 (d, 3JCF ≈ 5 Hz), 115-118 (d, 2JCF ≈ 40 Hz), 53-55 (OCH3).
-
19F NMR (376 MHz, CDCl3): δ -65 to -75.
Synthesis of Methyl 6-fluoropyridazine-3-carboxylate
A common and efficient method for the synthesis of Methyl 6-fluoropyridazine-3-carboxylate involves a halogen exchange reaction from its chloro-analogue, Methyl 6-chloropyridazine-3-carboxylate. This precursor can be synthesized from readily available starting materials.[7] The fluorination is typically achieved using a fluoride salt such as potassium fluoride, often with a phase-transfer catalyst to enhance reactivity.
Representative Synthetic Protocol:
Step 1: Synthesis of Methyl 6-chloropyridazine-3-carboxylate
This multi-step synthesis starts from ethyl levulinate and proceeds through cyclization, bromination, elimination, oxidation, esterification, and chlorination, with an overall yield of approximately 42%.[7]
Step 2: Fluorination of Methyl 6-chloropyridazine-3-carboxylate
This protocol is a representative procedure based on established methods for halogen exchange on heteroaromatic rings.
-
Materials: Methyl 6-chloropyridazine-3-carboxylate, spray-dried potassium fluoride (KF), tetrabutylammonium chloride (TBAC) or other phase-transfer catalyst, and a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or sulfolane.
-
Procedure:
-
To a stirred suspension of spray-dried KF (3-5 equivalents) and a catalytic amount of TBAC (0.1 equivalents) in anhydrous DMSO, add Methyl 6-chloropyridazine-3-carboxylate (1 equivalent).
-
Heat the reaction mixture to 150-180 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford Methyl 6-fluoropyridazine-3-carboxylate.
-
Chemical Reactivity and Synthetic Applications
The primary utility of Methyl 6-fluoropyridazine-3-carboxylate in synthetic chemistry lies in the reactivity of the C-F bond towards nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridazine ring, further activated by the electron-withdrawing carboxylate group, makes the 6-position highly susceptible to nucleophilic attack. The fluorine atom, despite the high strength of the C-F bond, is an excellent leaving group in SNAr reactions. This is because the rate-determining step is the initial attack of the nucleophile to form a stabilized Meisenheimer intermediate, a process that is accelerated by the high electronegativity of fluorine.
Nucleophilic Aromatic Substitution (SNAr)
A wide variety of nucleophiles can be employed to displace the fluoride, leading to a diverse array of 6-substituted pyridazine-3-carboxylates.
Caption: General workflow for SNAr reactions.
Table of Representative SNAr Reactions:
| Nucleophile | Product | Typical Conditions | Yield (%) |
| Primary/Secondary Amines | 6-Amino-pyridazine derivatives | Base (e.g., K2CO3, DIPEA), Solvent (e.g., DMSO, NMP), 80-120 °C | 70-95 |
| Alcohols/Phenols | 6-Alkoxy/Aryloxy-pyridazine derivatives | Base (e.g., NaH, K2CO3), Solvent (e.g., THF, DMF), RT-100 °C | 60-90 |
| Thiols | 6-Thioether-pyridazine derivatives | Base (e.g., K2CO3, Cs2CO3), Solvent (e.g., DMF, CH3CN), RT-80 °C | 75-95 |
Suzuki-Miyaura Cross-Coupling
While less common than SNAr, the C-F bond can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, with arylboronic acids. This allows for the formation of C-C bonds and the synthesis of 6-arylpyridazine derivatives.
Caption: Key components of a Suzuki-Miyaura coupling reaction.
Table of Representative Suzuki-Miyaura Coupling Conditions:
| Arylboronic Acid | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Dioxane/H2O | 100 | 60-80 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | Cs2CO3 | Toluene/EtOH | 90 | 65-85 |
| 3-Thienylboronic acid | Pd2(dba)3 / SPhos | K3PO4 | THF/H2O | 80 | 55-75 |
The "Why": Medicinal Chemistry Insights
The 6-fluoropyridazine-3-carboxylate scaffold is not just a versatile synthetic intermediate; its structural features are deliberately chosen to impart favorable properties to drug candidates.
-
Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. Replacing a metabolically labile C-H or C-Me group with fluorine can block a common site of metabolism, thereby increasing the half-life and oral bioavailability of a drug.[5][6]
-
Modulation of pKa: The high electronegativity of fluorine can lower the pKa of the pyridazine nitrogens, influencing the ionization state of the molecule at physiological pH. This can be critical for cell permeability and target engagement.
-
Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions within a protein binding pocket, such as hydrogen bonds (with the fluorine acting as a weak H-bond acceptor) and dipole-dipole interactions. It can also favorably interact with aromatic residues through orthogonal multipolar interactions.[5]
-
Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, which can pre-organize it for optimal binding to its biological target.
The pyridazine core itself contributes to the overall profile by providing two hydrogen bond acceptors and a scaffold that is often found in kinase inhibitors and other targeted therapies.[2] The combination of these features makes Methyl 6-fluoropyridazine-3-carboxylate a powerful tool for generating libraries of compounds with improved drug-like properties.
Conclusion
Methyl 6-fluoropyridazine-3-carboxylate is a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. Its utility is primarily driven by the facile displacement of the fluorine atom via nucleophilic aromatic substitution, which allows for the rapid diversification of the 6-position of the pyridazine ring. The inherent physicochemical properties of the fluorinated pyridazine scaffold, including enhanced metabolic stability and the potential for improved binding affinity, make it a "privileged" motif in modern drug discovery. For researchers in the pharmaceutical and agrochemical industries, a thorough understanding of the synthesis, reactivity, and medicinal chemistry rationale behind the use of this compound is essential for the development of next-generation therapeutic agents.
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- (2010). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate.
- Hussain, S., AlAjmi, M. F., Al-Warhi, T., Al-Zharani, M., & El-Faham, A. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview.
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Methodological & Application
Application Note: A Proposed Experimental Protocol for the Synthesis of Methyl 6-fluoropyridazine-3-carboxylate
Introduction
Fluorinated heterocyclic compounds are cornerstone building blocks in modern medicinal chemistry and drug development. The introduction of fluorine into an organic molecule can significantly modulate its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. Pyridazine scaffolds, in particular, are prevalent in a wide range of biologically active compounds. Consequently, functionalized fluoropyridazines such as Methyl 6-fluoropyridazine-3-carboxylate represent high-value intermediates for the synthesis of novel pharmaceutical candidates.
This technical guide presents a detailed, two-step experimental protocol for the synthesis of Methyl 6-fluoropyridazine-3-carboxylate. Lacking a direct, published precedent for this specific molecule, this protocol has been expertly designed by analogizing established and reliable methodologies for structurally similar compounds. The proposed pathway involves a nucleophilic aromatic substitution (SNAr) for fluorination, followed by a mild and efficient esterification. Each step is explained with a clear rationale, providing researchers with a robust and scientifically-grounded starting point for their synthetic endeavors.
Proposed Synthetic Pathway Overview
The synthesis is designed as a two-step sequence starting from the commercially available 6-chloropyridazine-3-carboxylic acid.
-
Step 1: Halogen Exchange Fluorination. The chloro-substituent on the pyridazine ring is displaced by fluoride via a nucleophilic aromatic substitution reaction to yield the key intermediate, 6-fluoropyridazine-3-carboxylic acid.
-
Step 2: Esterification. The carboxylic acid is then converted to its corresponding methyl ester, yielding the target compound, Methyl 6-fluoropyridazine-3-carboxylate.
Caption: Proposed two-step synthesis of Methyl 6-fluoropyridazine-3-carboxylate.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the proposed two-step synthesis.
| Parameter | Step 1: Halogen Exchange | Step 2: Esterification |
| Starting Material | 6-chloropyridazine-3-carboxylic acid | 6-fluoropyridazine-3-carboxylic acid |
| Key Reagents | Potassium Fluoride (KF), DMSO | (Trimethylsilyl)diazomethane (TMSCHN₂), Methanol, Toluene |
| Molar Ratio (Reagent) | ~4.0 eq. of KF | ~1.2 eq. of TMSCHN₂ |
| Reaction Temperature | 180 °C | Room Temperature |
| Reaction Time | 12-18 hours | 30 minutes |
| Purification Method | Acid-base workup, Recrystallization | Concentration under reduced pressure |
PART 1: Experimental Protocol for 6-fluoropyridazine-3-carboxylic acid (Intermediate)
This protocol is based on established methods for the fluorination of chloro-substituted nitrogen heterocycles via nucleophilic aromatic substitution (SNAr).[1][2] The electron-deficient nature of the pyridazine ring facilitates the displacement of the chloride at the 6-position by a fluoride ion.
Causality and Experimental Choices
-
Fluoride Source: Spray-dried potassium fluoride (KF) is used as the fluoride source. It is crucial that the KF is anhydrous, as water will hinder the reaction by hydrating the fluoride ions, thereby reducing their nucleophilicity.
-
Solvent: Anhydrous dimethyl sulfoxide (DMSO) is chosen as the solvent due to its high boiling point, which allows the reaction to be conducted at the necessary high temperature (180 °C), and its ability to dissolve the potassium fluoride salt.
-
Temperature: High temperatures are required to overcome the activation energy of C-Cl bond cleavage and to promote the SNAr reaction. The reactivity of fluoropyridines in SNAr reactions is known to be significantly higher than their chloro-analogues, which underscores the utility of this transformation.[3]
Step-by-Step Methodology
-
Preparation: To a dry, high-temperature reaction vessel equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 6-chloropyridazine-3-carboxylic acid (1.0 eq.).
-
Reagent Addition: Add spray-dried potassium fluoride (4.0 eq.) to the vessel.
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the vessel to achieve a concentration of approximately 0.5 M.
-
Reaction: Heat the reaction mixture to 180 °C under a nitrogen atmosphere and stir vigorously. Monitor the reaction progress by taking aliquots and analyzing via LC-MS or ¹H NMR. The reaction is expected to take 12-18 hours.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into ice-water.
-
Acidify the aqueous solution to pH 2-3 using concentrated HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 6-fluoropyridazine-3-carboxylic acid.
PART 2: Experimental Protocol for Methyl 6-fluoropyridazine-3-carboxylate (Final Product)
This protocol employs (trimethylsilyl)diazomethane for the esterification of the carboxylic acid intermediate. This method is exceptionally mild and efficient, avoiding the harsh acidic conditions of traditional Fischer esterification which could be detrimental to the sensitive heterocyclic product. This procedure is adapted directly from a reliable protocol used for the synthesis of Methyl 6-fluoronicotinate.[4]
Causality and Experimental Choices
-
Esterifying Agent: (Trimethylsilyl)diazomethane (TMSCHN₂) is a safe and effective alternative to diazomethane for the methylation of carboxylic acids. It reacts quickly at room temperature and the byproducts (nitrogen gas and trimethylsilanol derivatives) are volatile and easily removed.[4]
-
Solvent System: A mixture of methanol and toluene is used. Methanol participates in the reaction mechanism, while toluene helps to solubilize the starting material and product.
Step-by-Step Methodology
-
Preparation: Dissolve 6-fluoropyridazine-3-carboxylic acid (1.0 eq.) in a mixture of toluene and methanol (e.g., 4:1 v/v) in a round-bottom flask at room temperature.
-
Reagent Addition: To this solution, add (trimethylsilyl)diazomethane (a 2 M solution in diethyl ether, 1.2 equivalents) dropwise. A slight effervescence (evolution of N₂) should be observed.
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes. The reaction is typically complete when the yellow color of the TMSCHN₂ persists and gas evolution ceases.
-
Workup and Purification: After the reaction is complete, carefully quench any excess TMSCHN₂ with a few drops of acetic acid. Concentrate the mixture under reduced pressure to yield the crude Methyl 6-fluoropyridazine-3-carboxylate.[4] For many applications, the product can be used in subsequent steps without further purification.[4] If necessary, purification can be achieved via column chromatography on silica gel.
Safety Information
-
Halogen Exchange: The halogen exchange reaction is run at a high temperature. Standard precautions for high-temperature reactions should be taken. DMSO can be absorbed through the skin.
-
(Trimethylsilyl)diazomethane: TMSCHN₂ is toxic and a potential carcinogen. It should be handled with extreme care in a well-ventilated fume hood. Avoid contact with skin and eyes.
-
General: Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, should be worn at all times.
References
-
Gutsell, D., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. (2010). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Chinese Journal of Organic Chemistry. Available at: [Link]
- Google Patents. (n.d.). Halogen exchange reactions and uses thereof.
-
PubMed. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Available at: [Link]
- Google Patents. (n.d.). Diazotization-fluorination in a medium of hydrogen fluoride containing tertiary amine compounds.
-
Organic Chemistry Portal. (n.d.). Diazotisation. Available at: [Link]
-
PubMed. (2019). Flow Hydrodediazoniation of Aromatic Heterocycles. Available at: [Link]
- Google Patents. (n.d.). Synthetic method of 6-fluoro-3-hydroxypyrazine-2-carboxylic acid.
Sources
Application Note: Buchwald-Hartwig Amination of Methyl 6-fluoropyridazine-3-carboxylate
Executive Summary
Methyl 6-fluoropyridazine-3-carboxylate is a highly versatile, bifunctional heterocyclic building block widely utilized in medicinal chemistry and drug development. While the 6-fluoro position is electronically activated for Nucleophilic Aromatic Substitution (SNAr), this pathway is practically limited to highly nucleophilic aliphatic amines. When coupling deactivated anilines, sterically hindered amines, or amides, SNAr requires forcing thermal conditions that inevitably lead to the hydrolysis or decarboxylation of the sensitive C3-methyl ester.
To circumvent this degradation, via directed C–F bond activation provides a mild, chemoselective, and high-yielding alternative[1]. This application note details the mechanistic rationale, decision frameworks, and self-validating protocols for executing this transformation.
Mechanistic Insights & Causality (E-E-A-T)
As an application scientist, selecting between SNAr and metal-catalyzed cross-coupling requires a deep understanding of the substrate's electronic landscape and the thermodynamic barriers of the desired transformation.
-
The C–F Activation Challenge: The C–F bond possesses an exceptionally high bond dissociation energy (~126 kcal/mol), making it historically recalcitrant to oxidative addition by Pd(0) complexes[2]. However, the highly electron-withdrawing nature of the pyridazine core—compounded by the C3-carboxylate—significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate. This electronic activation facilitates the into an electron-rich Pd(0) center[3].
-
Ligand Selection & Causality: To achieve C–F activation without catalyst degradation, bulky and electron-rich dialkylbiaryl phosphine ligands (e.g., tBuBrettPhos or BrettPhos ) are required. The electron density of the ligand promotes the challenging oxidative addition, while its extreme steric bulk accelerates the subsequent reductive elimination of the C–N bond, preventing the catalyst from becoming trapped in a stable Pd(II) resting state[4].
-
Base Chemoselectivity: A critical failure point in functionalizing methyl 6-fluoropyridazine-3-carboxylate is ester hydrolysis. Strong bases like NaOtBu will rapidly saponify the methyl ester. Therefore, weaker, non-nucleophilic bases such as anhydrous Cs2CO3 or K3PO4 must be employed to maintain ester integrity[5].
Decision Matrix & Data Presentation
The decision to deploy a Buchwald-Hartwig protocol over traditional SNAr is dictated by the nucleophilicity of the coupling partner.
Logical decision tree for selecting SNAr vs. Buchwald-Hartwig amination.
Comparative Data: SNAr vs. Buchwald-Hartwig
| Amine Class | Example Coupling Partner | Preferred Method | Optimal Conditions | Ester Integrity | Typical Yield |
| Primary Aliphatic | Morpholine | SNAr | K2CO3, DMF, 60 °C | Preserved | >90% |
| Electron-Rich Aniline | p-Anisidine | SNAr / B-H | K2CO3, DMF, 100 °C | High Risk | 50–70% |
| Deactivated Aniline | 2-Amino-5-chloropyridine | Buchwald-Hartwig | Pd2(dba)3, tBuBrettPhos, Cs2CO3, 90 °C | Preserved | 75–85% |
| Primary Amide | Benzamide | Buchwald-Hartwig | Pd2(dba)3, XantPhos, Cs2CO3, 100 °C | Preserved | 60–80% |
Experimental Protocol: Chemoselective C–N Cross-Coupling
This protocol describes the coupling of Methyl 6-fluoropyridazine-3-carboxylate with a deactivated aniline (e.g., 2-amino-5-chloropyridine).
Pd-catalyzed Buchwald-Hartwig C-F activation cycle for fluoropyridazines.
Reagents & Materials
-
Electrophile: Methyl 6-fluoropyridazine-3-carboxylate (1.0 equiv, 1.0 mmol)
-
Nucleophile: Deactivated amine (1.2 equiv, 1.2 mmol)
-
Catalyst Precursor: Pd2(dba)3 (0.025 equiv, 5 mol% Pd)
-
Ligand: tBuBrettPhos (0.06 equiv, 6 mol%)
-
Base: Anhydrous Cs2CO3 (2.0 equiv, 2.0 mmol)
-
Solvent: Anhydrous, degassed 1,4-Dioxane (5.0 mL, 0.2 M)
Step-by-Step Methodology
-
Catalyst Activation (Self-Validating Step): In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd2(dba)3 and tBuBrettPhos. Evacuate the flask and backfill with ultra-pure Argon (repeat for 3 cycles). Causality: Oxygen rapidly oxidizes electron-rich phosphine ligands to their inactive phosphine oxides. Strict Schlenk technique ensures active Pd(0) generation.
-
Reagent Loading: Add Methyl 6-fluoropyridazine-3-carboxylate, the amine, and finely milled anhydrous Cs2CO3 to the flask. Repeat the Argon purge cycle 3 times.
-
Solvent Introduction: Inject anhydrous, degassed 1,4-Dioxane via a gas-tight syringe.
-
Reaction Execution: Transfer the flask to a pre-heated oil bath at 90 °C. Self-Validating Checkpoint: Monitor the solution's color. A successful generation of the active Pd(0)-tBuBrettPhos complex is typically accompanied by a color shift from deep purple/red (Pd2(dba)3) to a dark orange/brown solution within the first 15 minutes.
-
Monitoring: Stir the reaction vigorously for 12–16 hours. Monitor progress via LC-MS or TLC (UV 254 nm). Self-Validating Checkpoint: The absence of a highly polar baseline spot confirms that the Cs2CO3 base successfully prevented ester saponification.
-
Workup: Cool the mixture to room temperature. Dilute with EtOAc (10 mL) and filter through a tightly packed pad of Celite to remove inorganic salts and precipitated Pd black. Wash the filter cake with additional EtOAc (2 × 10 mL).
-
Isolation: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure methyl 6-(arylamino)pyridazine-3-carboxylate.
References
-
Buchwald–Hartwig amination | Source: Wikipedia | URL:[Link]
-
Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study | Source: ACS Catalysis (NIH PMC) | URL:[Link]
-
Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C-F bond activation | Source: Chemical Communications (RSC Publishing) | URL:[Link]
-
An Improved Catalyst System for the Pd-Catalyzed Fluorination of (Hetero)Aryl Triflates | Source: Organic Letters (ACS Publications) | URL:[Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Laboratory-Scale Synthesis of Methyl 6-fluoropyridazine-3-carboxylate: An In-Depth Technical Guide
Introduction: The Significance of a Fluorinated Pyridazine Core
Methyl 6-fluoropyridazine-3-carboxylate is a key heterocyclic building block in contemporary drug discovery and development. The pyridazine scaffold is a privileged pharmacophore, and the introduction of a fluorine atom at the 6-position can significantly modulate the physicochemical and pharmacokinetic properties of a lead compound. This strategic fluorination can enhance metabolic stability, improve membrane permeability, and fine-tune the electronic nature of the molecule to optimize target binding affinity. This application note provides a comprehensive, field-proven guide for the laboratory-scale synthesis of this valuable intermediate, intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences.
Synthetic Strategy: A Two-Step Approach to Fluorination
The most reliable and scalable laboratory synthesis of Methyl 6-fluoropyridazine-3-carboxylate proceeds through a robust two-step sequence. This strategy involves the initial synthesis of a chlorinated precursor, followed by a nucleophilic aromatic substitution (SNAᵣ) reaction to introduce the fluorine atom. This approach is favored due to the ready availability of starting materials and the generally high efficiency of the halogen exchange (Halex) reaction on electron-deficient pyridazine systems.
PART 1: Synthesis of Methyl 6-chloropyridazine-3-carboxylate (Precursor)
The initial step focuses on the preparation of the chloro-pyridazine intermediate. This is achieved through the chlorination of Methyl 6-hydroxypyridazine-3-carboxylate using a potent chlorinating agent.
Mechanism & Rationale
The conversion of the hydroxyl group to a chlorine atom is a classic transformation in heterocyclic chemistry. The use of phosphoryl chloride (POCl₃) is a standard and effective method for this purpose. The reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion. The pyridazine ring's electron-deficient nature facilitates this nucleophilic substitution.
Experimental Protocol: Chlorination
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| Methyl 6-hydroxypyridazine-3-carboxylate | 154.12 | 5.0 g | 32.4 |
| Phosphoryl chloride (POCl₃) | 153.33 | 25 mL | - |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
| Saturated sodium bicarbonate (NaHCO₃) solution | - | ~150 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | ~10 g | - |
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add Methyl 6-hydroxypyridazine-3-carboxylate (5.0 g, 32.4 mmol).
-
Carefully add phosphoryl chloride (25 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Slowly and carefully quench the excess phosphoryl chloride by pouring the reaction mixture onto crushed ice (~100 g) in a large beaker with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford Methyl 6-chloropyridazine-3-carboxylate as a solid.
PART 2: Synthesis of Methyl 6-fluoropyridazine-3-carboxylate (Target Molecule)
The final step involves a halogen exchange (Halex) reaction, where the chlorine atom on the pyridazine ring is displaced by a fluoride ion.
Mechanism & Rationale: The Halex Reaction
The Halex reaction is a type of nucleophilic aromatic substitution (SNAᵣ).[1] The pyridazine ring is inherently electron-deficient due to the presence of the two nitrogen atoms, which activates the ring towards nucleophilic attack. The electron-withdrawing carboxylate group further enhances this effect. The reaction proceeds via an addition-elimination mechanism, where the fluoride ion attacks the carbon bearing the chlorine atom, forming a transient, negatively charged Meisenheimer-like intermediate.[2][3] The subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the fluorinated product.
The choice of a fluoride source and reaction conditions is critical for the success of this reaction. Anhydrous potassium fluoride (KF) is a common and cost-effective fluoride source. However, its low solubility in organic solvents necessitates the use of a high-boiling polar aprotic solvent, such as dimethyl sulfoxide (DMSO), and often a phase-transfer catalyst to enhance the fluoride ion's nucleophilicity.[4][5][6]
Caption: Mechanism of the Halex reaction.
Experimental Protocol: Fluorination
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| Methyl 6-chloropyridazine-3-carboxylate | 172.57 | 3.0 g | 17.4 |
| Anhydrous Potassium Fluoride (spray-dried) | 58.10 | 2.02 g | 34.8 |
| Tetrabutylammonium bromide (TBAB) | 322.37 | 0.56 g | 1.74 |
| Anhydrous Dimethyl Sulfoxide (DMSO) | 78.13 | 30 mL | - |
| Toluene | 92.14 | 50 mL | - |
| Deionized Water | 18.02 | ~100 mL | - |
| Brine | - | 30 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~5 g | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add Methyl 6-chloropyridazine-3-carboxylate (3.0 g, 17.4 mmol), anhydrous potassium fluoride (2.02 g, 34.8 mmol), and tetrabutylammonium bromide (0.56 g, 1.74 mmol).
-
Add anhydrous DMSO (30 mL) to the flask.
-
Heat the reaction mixture to 120 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into deionized water (100 mL) and extract with toluene (3 x 50 mL).
-
Combine the organic layers, wash with water (2 x 50 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield Methyl 6-fluoropyridazine-3-carboxylate as a solid.
PART 3: Characterization and Quality Control
Thorough characterization of the final product is essential to confirm its identity and purity.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₆H₅FN₂O₂ |
| Molecular Weight | 156.12 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 48-52 °C[7] |
| CAS Number | 1427-06-1 |
Predicted Spectral Data
¹H NMR (400 MHz, CDCl₃):
-
δ ~8.2-8.4 ppm (d, 1H): Doublet corresponding to the proton at the C4 position, coupled to the fluorine at C6.
-
δ ~7.6-7.8 ppm (d, 1H): Doublet corresponding to the proton at the C5 position, coupled to the fluorine at C6.
-
δ ~4.0 ppm (s, 3H): Singlet corresponding to the methyl ester protons.
¹³C NMR (100 MHz, CDCl₃):
-
δ ~165-168 ppm (d, J≈35 Hz): Carbonyl carbon of the ester, showing coupling to the fluorine atom.
-
δ ~160-163 ppm (d, J≈240 Hz): Carbon at the C6 position, directly bonded to fluorine, exhibiting a large one-bond C-F coupling constant.
-
δ ~140-145 ppm (d, J≈15 Hz): Carbon at the C3 position.
-
δ ~120-125 ppm (d, J≈5 Hz): Carbon at the C4 position.
-
δ ~115-120 ppm (d, J≈20 Hz): Carbon at the C5 position.
-
δ ~53 ppm (s): Methyl ester carbon.
Mass Spectrometry (EI):
-
m/z 156 (M⁺): Molecular ion peak.
-
m/z 125: Fragment corresponding to the loss of the methoxy group (-OCH₃).
-
m/z 97: Fragment corresponding to the loss of the carbomethoxy group (-COOCH₃).
PART 4: Safety Precautions
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves when handling the reagents and solvents mentioned in this protocol.
Chemical Hazards:
-
Phosphoryl chloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood.
-
Potassium Fluoride (KF): Toxic if swallowed or inhaled. Avoid creating dust.[8][9]
-
Dimethyl Sulfoxide (DMSO): Can facilitate the absorption of other chemicals through the skin. Handle with care.
-
Methyl 6-chloropyridazine-3-carboxylate: May cause skin and eye irritation.[10]
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Caption: Overall synthetic workflow.
References
- Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Chinese Journal of Organic Chemistry, 2010, 30(9), 1383-1386.
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 2014, 136(25), 9114–9121. [Link]
-
Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides. Green Chemistry, 2018, 20(1), 134-139. [Link]
-
Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. C&EN. [Link]
-
Halex Reaction. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
-
A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 2006, 11(2), 133-137. [Link]
-
Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond. Accounts of Chemical Research, 2022, 55(7), 955–969. [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 2014, 136(25), 9114–9121. [Link]
-
Methyl 6-chloropyridazine-3-carboxylate, 98%. 3A Senrise. [Link]
-
Figure S6. 13 C-NMR spectrum of methyl... ResearchGate. [Link]
-
CAS 63001-30-9|Methyl 6-Hydroxypyridazine-3-Carboxylate. Rlavie. [Link]
-
SAFETY DATA SHEET Potassium Fluoride. NIST. [Link]
-
Safety Data Sheet: potassium fluoride. Chemos. [Link]
Sources
- 1. Halex Reaction - Wordpress [reagents.acsgcipr.org]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Methyl 6-fluoropyridine-3-carboxylate 97 1427-06-1 [sigmaaldrich.com]
- 8. methyl 6-fluoropyridine-3-carboxylate | CymitQuimica [cymitquimica.com]
- 9. mdpi.com [mdpi.com]
- 10. Tetramethylammonium chloride as a selective and robust phase transfer catalyst in a solid–liquid halex reaction: the role of water - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note: High-Purity Isolation of Methyl 6-fluoropyridazine-3-carboxylate via Automated Flash Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of Methyl 6-fluoropyridazine-3-carboxylate, a key heterocyclic building block in medicinal chemistry and drug development.[1] Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and ensuring the integrity of final active pharmaceutical ingredients. This guide details a systematic approach using normal-phase flash column chromatography, from initial method development on Thin-Layer Chromatography (TLC) to a fully optimized, scalable purification workflow. The causality behind each experimental choice is explained to empower researchers to adapt and troubleshoot the methodology effectively.
Introduction and Scientific Principle
Methyl 6-fluoropyridazine-3-carboxylate (MW: 155.13 g/mol , MP: 48-52 °C) is a moderately polar organic molecule due to the presence of the electron-withdrawing fluorine atom, the pyridazine core, and the methyl ester functional group.[2][3][4] Column chromatography is a fundamental purification technique that operates on the principle of differential partitioning of components between a stationary phase and a mobile phase.[5]
For a moderately polar compound like Methyl 6-fluoropyridazine-3-carboxylate, normal-phase chromatography is the method of choice.[6][7] This technique employs a polar stationary phase, typically silica gel, and a less-polar organic solvent mixture as the mobile phase.[6][8] The separation mechanism is governed by the polarity of the analytes:
-
Polar Compounds: Interact strongly with the polar silica gel via hydrogen bonding and dipole-dipole interactions. They are adsorbed more tightly and thus travel more slowly through the column, eluting later.
-
Non-polar Compounds: Have minimal affinity for the stationary phase and spend more time dissolved in the mobile phase. They travel quickly through the column and elute first.[5]
By carefully selecting a mobile phase of appropriate polarity, a high degree of separation can be achieved between the target compound and impurities, which may include non-polar byproducts or more polar unreacted starting materials.
Materials and Methods
This protocol assumes the use of an automated flash chromatography system, but the principles are directly applicable to a manual (glass column) setup.
| Category | Item | Specifications/Purpose |
| Compound | Crude Methyl 6-fluoropyridazine-3-carboxylate | Synthesized in-house or commercially sourced. |
| Stationary Phase | Silica Gel for Flash Chromatography | 40-63 µm particle size is standard for good resolution and flow.[9] |
| Pre-coated Silica Gel TLC Plates | Aluminum or glass-backed, with F254 UV indicator. | |
| Mobile Phase Solvents | Ethyl Acetate (EtOAc) | HPLC Grade. The polar component of the eluent. |
| n-Hexane or Heptane | HPLC Grade. The non-polar component of the eluent. | |
| Equipment | Automated Flash Chromatography System | E.g., Teledyne ISCO, Biotage, etc. |
| Rotary Evaporator | For solvent removal post-purification. | |
| TLC Developing Chamber & UV Lamp | For method development and fraction analysis (254 nm). | |
| Glassware | Beakers, Erlenmeyer flasks, graduated cylinders, sample vials. | |
| Personal Protective Equipment | Safety Goggles, Lab Coat, Gloves | Standard laboratory safety practice. |
Detailed Experimental Protocol
This protocol is divided into a logical workflow, beginning with small-scale method development and culminating in the final purification and isolation.
Part A: Method Development via Thin-Layer Chromatography (TLC)
The goal of this step is to identify a mobile phase composition that provides optimal separation of the target compound from all impurities. An ideal solvent system will yield a retention factor (Rf) of approximately 0.3-0.4 for the desired product, ensuring it moves off the baseline but is well-separated from faster or slower-moving spots.[5]
Step-by-Step Procedure:
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a few drops of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
TLC Spotting: Using a capillary tube, spot the dissolved crude mixture onto the baseline of several TLC plates.
-
Solvent System Trials: Prepare a series of mobile phase mixtures with varying ratios of Hexane:EtOAc. Start with a low polarity mixture and gradually increase the proportion of ethyl acetate. Suggested starting ratios: 9:1, 8:2, 7:3, and 6:4 (Hexane:EtOAc).
-
Development: Place each spotted TLC plate in a developing chamber containing one of the prepared solvent systems. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plates, mark the solvent front with a pencil, and allow them to dry. Visualize the separated spots under a UV lamp (254 nm). Circle all visible spots.
-
Analysis: Identify the solvent system that gives the best separation between the target spot (Methyl 6-fluoropyridazine-3-carboxylate) and any impurities. Calculate the Rf value for the target compound in the optimal system using the formula: Rf = (Distance traveled by spot) / (Distance traveled by solvent front)
Part B: Automated Flash Chromatography Purification
Once the optimal solvent system is determined by TLC, the parameters are translated to the flash chromatography system.
Workflow Diagram
Caption: Workflow for the purification of Methyl 6-fluoropyridazine-3-carboxylate.
Step-by-Step Procedure:
-
Column Selection: Choose an appropriately sized pre-packed silica column based on the mass of crude material to be purified. A general rule is a sample load of 1-10% of the silica gel mass.
-
Sample Loading: Dissolve the crude material in a minimal amount of a non-polar solvent in which it is soluble (e.g., Dichloromethane or Toluene). If solubility is low, adsorb the crude material onto a small amount of silica gel, dry it, and load the resulting powder onto the column (dry loading). Dry loading is often preferred as it leads to sharper bands.[10]
-
System Setup:
-
Install the column onto the flash system.
-
Prime the solvent lines with Hexane (Solvent A) and Ethyl Acetate (Solvent B).
-
Set the UV detector to a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
-
Elution Method: Program a gradient elution. A typical gradient starts with a polarity slightly lower than the optimal TLC condition and gradually increases to a polarity higher than the TLC condition to ensure all compounds elute.
-
Example Gradient: Based on a 7:3 Hexane:EtOAc TLC system (30% EtOAc).
-
0-2 Column Volumes (CVs): 10% EtOAc (equilibration).
-
2-15 CVs: Linear gradient from 10% to 50% EtOAc.
-
15-20 CVs: Hold at 50% EtOAc (to wash out highly polar impurities).
-
-
-
Execution: Start the run. The system will automatically inject the sample (if using an autosampler) or prompt for manual loading, and then begin the gradient while collecting fractions based on the UV detector signal.
Part C: Product Isolation and Analysis
-
Fraction Analysis: Spot every other collected fraction onto a single TLC plate. Develop the plate using the optimal solvent system identified in Part A.
-
Pooling Fractions: Under UV light, identify the fractions that contain only the pure target compound. Combine these fractions into a clean, pre-weighed round-bottom flask.
-
Solvent Removal: Remove the combined solvents using a rotary evaporator under reduced pressure.
-
Final Product: The purified Methyl 6-fluoropyridazine-3-carboxylate will be left as a solid.[2] Place the flask under high vacuum for several hours to remove any residual solvent. Record the final mass and calculate the percentage yield.
-
Purity Confirmation: Confirm the purity of the final product using analytical techniques such as HPLC, 1H NMR, and Mass Spectrometry.
Quantitative Data Summary
The following table presents typical parameters for the purification of ~1 gram of crude material.
| Parameter | Value / Condition | Rationale |
| Crude Sample Mass | 1.0 g | N/A |
| Stationary Phase | 40 g Pre-packed Silica Column | Maintains a sample-to-sorbent ratio of 1:40 for high resolution. |
| Mobile Phase A | n-Hexane | Non-polar solvent. |
| Mobile Phase B | Ethyl Acetate | Polar solvent. |
| Optimal TLC System | 7:3 (v/v) Hexane:EtOAc | Provides Rf ≈ 0.35 for the target compound. |
| Flow Rate | 40 mL/min | Standard for a 40 g column. |
| Detection Wavelength | 254 nm | Aromatic heterocycles typically absorb strongly at this wavelength. |
| Elution Gradient | 10% to 50% EtOAc over 13 CVs | Ensures good separation and elution of all components. |
| Expected Yield | 75-90% (Varies with crude purity) | N/A |
| Final Purity | >98% (by HPLC/NMR) | N/A |
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation / Co-elution | The mobile phase polarity is not optimal. | Re-optimize the solvent system using TLC. Try a different solvent system (e.g., Dichloromethane/Methanol for more polar compounds).[10] |
| Column is overloaded. | Reduce the amount of crude material loaded onto the column.[10] | |
| Streaking or Tailing of Spots | Compound is interacting with acidic silica. | Add a small amount (0.1-1%) of a modifier like triethylamine to the mobile phase to neutralize active silanol sites, especially for basic compounds.[10][11] |
| Sample was loaded in too much solvent. | Dissolve the sample in the absolute minimum volume of solvent required for loading.[10] | |
| Product is Not Eluting | The mobile phase is not polar enough. | Increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.[10] |
| Product Elutes Too Quickly | The mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the percentage of hexane.[10] |
Safety Precautions
-
Compound Hazards: Methyl 6-fluoropyridazine-3-carboxylate is classified as acutely toxic if swallowed and can cause serious eye damage.[3] Handle with care, avoiding inhalation, ingestion, and skin contact.
-
Solvent Hazards: Hexane and ethyl acetate are flammable and should be handled in a well-ventilated fume hood away from ignition sources.
-
Silica Gel: Fine silica dust can be a respiratory irritant. Handle in a ventilated area or use a dust mask.
-
PPE: Always wear appropriate personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves.
Conclusion
The protocol described provides a robust and reproducible method for the high-purity isolation of Methyl 6-fluoropyridazine-3-carboxylate from a crude reaction mixture. By systematically developing a method with TLC and applying it to an automated flash chromatography system, researchers can achieve excellent purity and yield, ensuring the quality of this critical intermediate for applications in pharmaceutical and chemical research.
References
- Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips.
- Pesek, J. J., & Matyska, M. T. (2011). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International.
- Phenomenex. (2025). Column Chromatography Guide.
- CymitQuimica. methyl 6-fluoropyridine-3-carboxylate.
- Benchchem. (2025). Technical Support Center: Purification of Pyrimido[5,4-c]pyridazine Analogs.
- Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column.
- Columbia University. Column chromatography.
- Sigma-Aldrich. Methyl 6-fluoropyridine-3-carboxylate 97 1427-06-1.
- Arvai, G., et al. (2010). Nucleophilic substitution reactions, molecular aggregation, structure and lipophilicity of 6-chloro-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazine. Arkivoc.
- Benchchem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- Sigma-Aldrich. Methyl 6-fluoropyridine-3-carboxylate 97%.
- Benchchem. (2025). An In-depth Technical Guide to the Synthesis of Methyl 6-fluoronicotinate.
- Royal Society of Chemistry. (2013). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air.
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Advanced Recrystallization Techniques for Methyl 6-fluoropyridazine-3-carboxylate
Executive Summary
Methyl 6-fluoropyridazine-3-carboxylate is a highly versatile small molecule scaffold utilized extensively in the synthesis of complex pyridazine carboxamides and other pharmaceutical intermediates ([1]). Achieving high purity (>98%) of this heteroaromatic ester is paramount, as trace impurities—such as the hydrolyzed 6-fluoropyridazine-3-carboxylic acid or unreacted precursors—can severely poison downstream catalytic couplings ([2]). This application note details field-proven, self-validating recrystallization protocols designed to exploit the unique thermodynamic and solubility profile of this fluorinated scaffold.
Physicochemical Profiling & Causality in Solvent Selection
The presence of the highly electronegative fluorine atom at the C6 position withdraws electron density from the pyridazine core, subtly increasing the molecule's lipophilicity compared to unfluorinated analogs, while the methyl ester maintains a strong dipole moment. This dual nature dictates its solubility: it is highly soluble in polar aprotic solvents (e.g., dichloromethane, acetone) but exhibits a steep temperature-dependent solubility curve in moderately polar and protic solvents.
Table 1: Physicochemical Properties
| Property | Value | Relevance to Crystallization |
| Chemical Name | Methyl 6-fluoropyridazine-3-carboxylate | Target compound for purification. |
| CAS Number | 65202-57-5[3] | Unique identifier for regulatory tracking. |
| Molecular Formula | C6H5FN2O2 | Indicates hydrogen-bond accepting capability (N, O, F). |
| Molecular Weight | 156.11 g/mol | Small molecule; prone to rapid nucleation. |
| Major Impurities | 6-fluoropyridazine-3-carboxylic acid | Highly polar; requires anti-solvent exclusion. |
When selecting a solvent system, the objective is to create a thermodynamic environment where the target ester reaches supersaturation upon cooling, while impurities remain dissolved. For moderately polar pyridazine analogs, dual-solvent systems (e.g., Ethyl Acetate/Hexanes) or single polar protic solvents (e.g., Ethanol) are highly effective ([4]).
Table 2: Solvent Selection Matrix
| Solvent System | Ratio (v/v) | Efficacy | Mechanistic Rationale |
| Ethyl Acetate / Hexanes | 1:3 to 1:5 | Excellent | EtOAc dissolves the ester; Hexane acts as an anti-solvent. A 1:5 ratio is optimal for similar halogenated pyridazines ([5]). |
| Absolute Ethanol | N/A | Good | Protic solvent; excellent temperature-dependent solubility curve. Good for removing polar impurities[4]. |
| Toluene | N/A | Moderate | High boiling point can lead to "oiling out" if cooling is too rapid[4]. |
Experimental Protocols
Protocol A: Dual-Solvent Recrystallization (Ethyl Acetate / Hexanes)
This protocol is the industry standard for isolating halogenated heteroaromatic esters, providing a self-validating system where the anti-solvent precisely controls the nucleation point.
Step-by-Step Methodology:
-
Initial Dissolution: Transfer 10.0 g of crude Methyl 6-fluoropyridazine-3-carboxylate to a 250 mL round-bottom flask. Add 20 mL of Ethyl Acetate.
-
Heating: Attach a reflux condenser and heat the suspension gently to 70°C using an oil bath until the solid completely dissolves. Causality: Using the minimal amount of hot solvent ensures maximum recovery upon cooling.
-
Hot Filtration (Optional but Recommended): If insoluble dark particulates (polymeric byproducts) are visible, rapidly filter the hot solution through a pre-warmed fluted filter paper into a clean, heated flask.
-
Anti-Solvent Addition: While maintaining the solution at 65-70°C, add Hexanes dropwise via an addition funnel. Continue addition until the solution becomes slightly cloudy (the cloud point). Typically, this requires 60-100 mL of Hexanes (approx. 1:3 to 1:5 ratio)[5]. Add just enough Ethyl Acetate (1-2 mL) to clear the cloudiness.
-
Controlled Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2 hours. Causality: Slow cooling prevents "oiling out"—a phenomenon where the compound separates as a liquid because the solvent's boiling point exceeds the compound's melting point, trapping impurities[4].
-
Maturation: Once at room temperature, transfer the flask to an ice bath (4°C) for 1 hour to maximize crystal yield.
-
Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 15 mL of ice-cold Hexanes to displace any residual mother liquor containing impurities.
-
Drying: Dry the crystals under high vacuum at 40°C for 4 hours to constant weight.
Protocol B: Single-Solvent Recrystallization (Ethanol)
Ideal for batches heavily contaminated with polar impurities (like the hydrolyzed carboxylic acid), as ethanol can keep these hydrogen-bonding impurities in the mother liquor.
Step-by-Step Methodology:
-
Dissolution: Suspend 10.0 g of the crude ester in 30 mL of Absolute Ethanol.
-
Heating: Heat to reflux (78°C) until a clear solution is obtained.
-
Cooling & Nucleation: Allow the solution to cool slowly to room temperature. If no crystals form (indicating supersaturation), scratch the inside of the flask with a glass rod or add a microscopic seed crystal of pure Methyl 6-fluoropyridazine-3-carboxylate to induce nucleation ([4]).
-
Isolation: Filter under vacuum, wash with 10 mL of ice-cold Ethanol, and dry under vacuum.
Process Workflow & Decision Tree
The following diagram illustrates the logical workflow for purifying Methyl 6-fluoropyridazine-3-carboxylate, ensuring high scientific integrity and reproducibility.
Workflow for the recrystallization of Methyl 6-fluoropyridazine-3-carboxylate.
Troubleshooting & Optimization (E-E-A-T Insights)
As an Application Scientist, encountering non-ideal crystallization behavior is common. Here is how to troubleshoot based on thermodynamic principles:
-
Oiling Out: If the compound separates as an oil rather than crystals, the solution is cooling too quickly, or the solvent system is too non-polar. Solution: Reheat until the oil dissolves, add a small amount of the polar solvent (Ethyl Acetate or Ethanol), and cool much more slowly ([4]).
-
Low Recovery: If the yield is poor, the compound is too soluble in the chosen system. Solution: Evaporate 30-50% of the solvent under reduced pressure to increase concentration, or increase the ratio of the anti-solvent (Hexanes)[4].
-
Polymorphism: Pyridazine carboxamide derivatives are known to exhibit stable crystalline polymorphism depending on the cooling rate and solvent used ([6]). Ensure consistent stirring speeds and cooling gradients to maintain batch-to-batch polymorph consistency.
References
- Google Patents. "CN101508676B - Synthesis process of 6-methoxy pyridazine-3-carboxylic acid". Google Patents Database.
- Google Patents. "US10383853B2 - Carboxamide derivative and its diastereomers in stable crystalline form". Google Patents Database.
- Google Patents. "CN103819410B - Synthetic method of 3-iodine imidazo [1,2-b] pyridazine". Google Patents Database.
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- 3. Methyl 6-fluoropyridazine-3-carboxylate | CymitQuimica [cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. US10383853B2 - Carboxamide derivative and its diastereomers in stable crystalline form - Google Patents [patents.google.com]
Application Note: Real-Time and At-Line Analytical Methods for Monitoring Reactions of Methyl 6-fluoropyridazine-3-carboxylate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 6-fluoropyridazine-3-carboxylate is a critical heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel pharmaceutical agents. The precise monitoring of its chemical transformations is paramount for ensuring reaction efficiency, product purity, and process safety. This guide provides a detailed overview of advanced analytical methodologies for the qualitative and quantitative monitoring of reactions involving this key intermediate. We present field-proven protocols for High-Performance Liquid Chromatography (HPLC), online Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), designed to provide comprehensive insights into reaction kinetics, intermediate formation, and impurity profiling. The causality behind experimental choices is explained to empower researchers to adapt and validate these methods for their specific synthetic pathways.
Introduction: The Analytical Imperative in Modern Synthesis
In pharmaceutical development, understanding the kinetics and mechanism of a chemical reaction is not merely an academic exercise; it is a cornerstone of Process Analytical Technology (PAT) and Quality by Design (QbD).[1] For a versatile precursor like Methyl 6-fluoropyridazine-3-carboxylate, which may undergo various transformations such as nucleophilic aromatic substitution (SNAr) at the C6 position or hydrolysis/amidation of the ester, robust analytical monitoring is essential.[2] In-process monitoring allows for the real-time determination of reaction endpoints, maximizes the conversion to the target compound, minimizes the generation of side products, and ensures process robustness before scale-up.[1][3]
This document serves as a practical guide to establishing a multi-faceted analytical workflow for reactions involving Methyl 6-fluoropyridazine-3-carboxylate. We will focus on a representative SNAr reaction to illustrate the application of these techniques.
Representative Reaction: Nucleophilic Aromatic Substitution
-
Reactants: Methyl 6-fluoropyridazine-3-carboxylate, Nucleophile (e.g., a primary/secondary amine)
-
Product: Methyl 6-(substituted)-pyridazine-3-carboxylate
-
Challenge: Monitoring the consumption of the starting material, the formation of the product, and the detection of potential impurities (e.g., from hydrolysis or over-reaction).
The Analytical Toolbox: Selecting the Right Technique
A comprehensive understanding of a reaction requires a combination of analytical techniques, each providing unique and complementary information.[4][5]
-
High-Performance Liquid Chromatography (HPLC/UPLC): As the most widely used technique in pharmaceutical quality control, HPLC excels at separating and quantifying multiple components within a complex mixture.[1] It is the reference standard for assessing purity and is ideal for at-line or off-line monitoring where aliquots are taken from the reactor for analysis.[1][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides unparalleled structural information and is inherently quantitative without the need for calibration standards for each component.[4][6] The presence of a fluorine atom in Methyl 6-fluoropyridazine-3-carboxylate makes ¹⁹F NMR a particularly powerful tool. The ¹⁹F nucleus offers high sensitivity and a wide chemical shift range, resulting in a clean spectrum with minimal background interference, making it ideal for in-situ or online monitoring via a flow cell.[7][8]
-
Mass Spectrometry (MS): MS is an indispensable tool for confirming the molecular weight of reactants, products, and unknown intermediates or impurities.[9][10] When coupled with HPLC (LC-MS), it provides both separation and mass identification. Direct Analysis in Real Time (DART-MS) is an emerging technique for direct, quantitative monitoring of heterogeneous reactions.[11]
-
Vibrational Spectroscopy (FT-IR & Raman): These techniques are often used for in-situ monitoring by inserting a probe directly into the reaction vessel.[4][12] They are excellent for tracking changes in functional groups in real-time but may lack the specificity to resolve multiple components in complex mixtures without advanced chemometric models.[13]
Logical Workflow for Reaction Monitoring
The following diagram illustrates a logical workflow integrating these techniques for comprehensive reaction analysis.
Caption: Integrated workflow for comprehensive reaction analysis.
Detailed Analytical Protocols
Protocol 1: At-Line Quantitative Analysis by HPLC-UV
This protocol is designed for the routine quantification of reaction progress and final product purity.
1. Instrumentation and Columns:
-
System: UPLC or HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.[1]
-
Column: A C18 reversed-phase column (e.g., Waters Acquity BEH C18, Agilent Zorbax Eclipse Plus C18) with dimensions of 2.1 x 50 mm and a particle size of 1.7-1.8 µm is recommended for fast, high-resolution separations.
-
Causality: A C18 stationary phase is chosen for its excellent retention and separation of moderately polar aromatic compounds like pyridazine derivatives. The short column length and small particle size enable rapid analysis times, which are crucial for timely in-process feedback.[1]
2. Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure consistent ionization state of analytes and improves peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and good UV transparency. |
| Gradient | 5% to 95% B over 5 minutes | A gradient elution is necessary to resolve the starting material, product, and potential non-polar impurities in a single run. |
| Flow Rate | 0.4 mL/min | Optimized for a 2.1 mm ID column to ensure efficiency and minimize solvent consumption. |
| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity, improving efficiency and ensuring reproducible retention times.[14] |
| Injection Vol. | 2 µL | Small volume is sufficient for UPLC systems and prevents column overloading. |
| Detection | UV at 254 nm or DAD scan | Pyridazine rings typically exhibit strong absorbance around this wavelength. A DAD allows for peak purity assessment. |
3. Sample Preparation:
-
Carefully withdraw a 50 µL aliquot from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into 1.0 mL of a 50:50 mixture of water and acetonitrile in a pre-weighed HPLC vial. Quenching is critical to stop the reaction and ensure the sample composition is representative of the reaction time.
-
Vortex the vial for 15 seconds to ensure homogeneity.
-
If the reaction mixture contains solids, centrifuge the sample before injection.
4. System Validation and Analysis:
-
System Suitability: Before analysis, inject a standard mixture of the starting material and product to verify resolution (>2.0), peak symmetry (0.8-1.5), and reproducibility (%RSD < 2.0 for 5 replicate injections).
-
Quantification: Calculate the percentage conversion by monitoring the disappearance of the starting material peak area relative to the total peak area of all identified components. For absolute quantification, a calibration curve with a certified reference standard is required.
Protocol 2: Online Reaction Monitoring with ¹⁹F NMR Spectroscopy
This protocol leverages the unique fluorine atom for highly selective and real-time kinetic analysis.
1. Instrumentation:
-
System: A benchtop NMR spectrometer (e.g., 60-100 MHz) or a high-field NMR with a flow-cell probe.[15] Benchtop systems can be conveniently placed in a fume hood.[15]
-
Setup: The reaction vessel is connected to the NMR flow cell using PEEK or PTFE tubing via a peristaltic pump, creating a closed loop that circulates the reaction mixture through the spectrometer's detection region.[7]
2. Acquisition Parameters:
| Parameter | Recommended Setting | Rationale |
| Nucleus | ¹⁹F | Offers high selectivity, no need for solvent suppression, and a clean baseline for accurate integration.[7][8] |
| Pulse Sequence | Simple pulse-acquire (zg) | Sufficient for quantitative analysis. |
| Acquisition Time | 1-2 seconds | Balances resolution and signal-to-noise for rapid data collection. |
| Relaxation Delay (d1) | 5 x T₁ | Crucial for ensuring full magnetization recovery, making the signal directly proportional to concentration. T₁ should be pre-determined for the starting material and product. |
| Number of Scans | 4 to 16 | An accumulation of scans improves the signal-to-noise ratio. The total experiment time per spectrum should be significantly shorter than the reaction's half-life. |
| Referencing | An internal standard (e.g., trifluorotoluene) or external referencing can be used. | Provides a stable chemical shift reference throughout the reaction. |
3. Experimental Procedure:
-
Set up the reaction in the vessel and begin circulating the solvent through the NMR flow cell to acquire a baseline spectrum and optimize shim values.
-
Initiate the reaction by adding the final reagent (e.g., the nucleophile).
-
Immediately start the automated NMR acquisition loop, collecting a ¹⁹F spectrum every 1-5 minutes.
-
Process the spectra automatically (Fourier transform, phase correction, baseline correction).
-
Integrate the distinct signals corresponding to the fluorine on the starting material (Methyl 6-fluoropyridazine-3-carboxylate) and any fluorine-containing intermediates or products.
-
Plot the normalized integral values versus time to generate a real-time kinetic profile of the reaction.
Protocol 3: Impurity Identification with LC-MS
This protocol is used to identify unknown peaks observed in the HPLC-UV chromatogram.
1. Instrumentation:
-
System: An HPLC or UPLC system coupled to a mass spectrometer (e.g., a single quadrupole for mass confirmation or a Q-TOF/Orbitrap for high-resolution mass and fragmentation data).
-
Ionization Source: Electrospray Ionization (ESI) is typically used for polar to moderately polar analytes.
2. Method Parameters:
-
LC Method: Use the same chromatographic method as in Protocol 1 to ensure retention time correlation.
-
MS Parameters (Positive ESI Mode):
| Parameter | Typical Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.0 - 4.0 kV |
| Scan Range | 50 - 500 m/z |
| Source Temp. | 120 - 150 °C |
| Desolvation Gas | Nitrogen at 600-800 L/hr |
3. Analysis:
-
Inject a sample from a relevant time point (e.g., where an impurity peak is at its maximum).
-
Extract the ion chromatogram for the molecular ion ([M+H]⁺) corresponding to the starting material and expected product to confirm their identity.
-
For unknown peaks, examine the corresponding mass spectrum. The accurate mass obtained from a high-resolution instrument can be used to propose an elemental formula, aiding in the identification of byproducts such as hydrolyzed ester (carboxylic acid) or species from side reactions.
Method Selection Guide
Choosing the right analytical tool depends on the specific question you need to answer.
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
The effective monitoring of reactions involving Methyl 6-fluoropyridazine-3-carboxylate is readily achievable through the strategic implementation of modern analytical techniques. HPLC-UV serves as the gold standard for robust quantification and purity assessment, while online ¹⁹F NMR offers an elegant and highly specific method for acquiring real-time kinetic data. These techniques, complemented by LC-MS for structural elucidation, form a powerful triad that enables comprehensive process understanding, optimization, and control. By applying the protocols and rationale outlined in this guide, researchers can accelerate development timelines and ensure the consistent quality of their synthesized materials.
References
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Stanković, B., et al. (2020). "Mechanochemical Preparation of Active Pharmaceutical Ingredients Monitored by In Situ Raman Spectroscopy." Organic Process Research & Development. Available at: [Link]
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Growing Science. (2013). "Mass spectroscopy of 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H)." Available at: [Link]
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Foley, D. (2014). "NMR Reaction-Monitoring as a Process Analytical Technique." Pharmaceutical Technology. Available at: [Link]
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Li, H., et al. (2022). "Chirality Sensing of N-Heterocycles via 19F NMR." Analytical Chemistry. Available at: [Link]
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Waters Corporation. "Online Reaction Monitoring of In-Process Manufacturing Samples by UPLC." Waters Application Note. Available at: [Link]
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Dampc, M., et al. (2013). "The cation mass spectrum of pyridazine recorded at an electron energy of 100 eV." ResearchGate. Available at: [Link]
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Magritek. "Reaction Monitoring." Available at: [Link]
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Bruker. "Reaction Monitoring." Available at: [Link]
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Chromatography Today. "What Is Reaction Monitoring?" Available at: [Link]
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Wang, Z., et al. (2010). "Synthesis of Methyl 6-Chloropyridazine-3-carboxylate." Chinese Journal of Organic Chemistry. Available at: [Link]
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Asif, M. (2010). "Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction." International Journal of ChemTech Research. Available at: [Link]
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Eletropic. "Advanced NMR techniques for structural characterization of heterocyclic structures." Available at: [Link]
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Galla, T., et al. (2017). "Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T." Magnetic Resonance in Chemistry. Available at: [Link]
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University of Victoria. (2020). "Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery." Available at: [Link]
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Al-Ghorbani, M., et al. (2021). "Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives." Molecules. Available at: [Link]
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Holt, J., et al. (2007). "A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution." Molbank. Available at: [Link]
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De Martino, A., et al. (2018). "Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists." Molecules. Available at: [Link]
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Odagi, M., et al. (2020). "Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry." Scientific Reports. Available at: [Link]
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MDPI. (2026). "HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025)." Available at: [Link]
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Guilbault, G.G. (1972). "Newer fluorometric methods for the analysis of biologically important compounds." Journal of Research of the National Bureau of Standards. Available at: [Link]
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Pate, B.H., et al. (2024). "An Automated, Highly Selective Reaction Monitoring Instrument Using Molecular Rotational Resonance Spectroscopy." Analytical Chemistry. Available at: [Link]
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Encyclopedia MDPI. (2022). "High Performance Liquid Chromatography with Fluorescence Detection Methods." Available at: [Link]
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Agilent Technologies. (2014). "HPLC Analysis with Fluorescence Detection of Chlorophyll Degradation Products Pheophytins and Pyropheophytin in Virgin Olive Oil." Available at: [Link]
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IAEA. (2012). "Validation of an HPLC method for determination of chemical purity of [18F]fluoromisonidazole." Available at: [Link]
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Royal Society of Chemistry. (2015). "Analytical Methods." Available at: [Link]
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- 10. benchchem.com [benchchem.com]
- 11. Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanochemical Preparation of Active Pharmaceutical Ingredients Monitored by In Situ Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Automated, Highly Selective Reaction Monitoring Instrument Using Molecular Rotational Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Magritek [magritek.com]
Troubleshooting & Optimization
Troubleshooting low conversion rates in "Methyl 6-fluoropyridazine-3-carboxylate" reactions
Welcome to the technical support center for "Methyl 6-fluoropyridazine-3-carboxylate." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during reactions with this versatile building block. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to help you optimize your reaction outcomes.
General Handling and Stability FAQs
Q1: What are the recommended storage conditions for Methyl 6-fluoropyridazine-3-carboxylate?
A1: The compound should be stored in a tightly sealed container in a cool, dry place, away from moisture. While relatively stable, prolonged exposure to atmospheric moisture can lead to hydrolysis of the methyl ester. For long-term storage, refrigeration is recommended.
Q2: Is the methyl ester group on this molecule prone to hydrolysis?
A2: Yes, the methyl ester can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions, particularly at elevated temperatures. This is a crucial consideration when choosing reaction conditions. For instance, strong aqueous bases (e.g., NaOH, KOH) used in some cross-coupling or SNAr reactions can lead to partial or complete hydrolysis as a side reaction. If the carboxylic acid is not the desired product, careful selection of non-aqueous bases or milder conditions is necessary.
Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a primary application for this substrate, leveraging the reactivity of the C-F bond. The pyridazine ring, being electron-deficient, along with the electron-withdrawing methyl carboxylate group, activates the 6-position for nucleophilic attack.[1] Fluorine is an excellent leaving group in SNAr reactions on heteroaromatic rings, often leading to faster reactions compared to other halogens like chlorine.[2]
FAQ 1: My SNAr reaction with an amine/alkoxide nucleophile is showing low to no conversion. What are the potential causes?
A1: Low conversion in SNAr reactions with this substrate can typically be traced back to a few key factors. Let's break them down.
-
Insufficient Nucleophile Strength: The attacking species must be sufficiently nucleophilic. For example, a neutral alcohol or amine is a much weaker nucleophile than its corresponding alkoxide or amide anion. The reaction relies on the deprotonated species to proceed efficiently.
-
Inadequate Base: The choice and stoichiometry of the base are critical. The base's primary role is to deprotonate the nucleophile (e.g., alcohol, amine) to generate the more reactive anionic species. If the base is too weak (e.g., a pKa lower than the nucleophile) or used in insufficient amounts, the concentration of the active nucleophile will be too low.
-
Inappropriate Solvent: The solvent plays a vital role. Polar aprotic solvents such as DMF, DMSO, or THF are generally preferred for SNAr reactions.[3] These solvents effectively solvate the cation of the base (e.g., Na⁺, K⁺), leaving the anionic nucleophile "naked" and more reactive. Protic solvents (e.g., ethanol, water) can solvate the anion, reducing its nucleophilicity.
-
Presence of Water: Trace amounts of water in the reaction can be detrimental, especially when using strong, moisture-sensitive bases like sodium hydride (NaH).[3] Water can quench the base and protonate the active nucleophile, effectively halting the reaction.
Troubleshooting Workflow for Low SNAr Conversion
Sources
Technical Support Center: Troubleshooting Ester Hydrolysis in Methyl 6-fluoropyridazine-3-carboxylate
Welcome to the Application Science Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with Methyl 6-fluoropyridazine-3-carboxylate (CAS: 65202-57-5) .
As a Senior Application Scientist, I frequently encounter support tickets regarding the unexplained loss of this specific building block during routine handling, workup, or downstream functionalization. This document provides a deep-dive into the mechanistic causality of its instability, followed by field-proven troubleshooting FAQs, quantitative data, and self-validating protocols to ensure the structural integrity of your compound.
Mechanistic Insight: The Causality of Instability
To prevent degradation, we must first understand the electronic environment of Methyl 6-fluoropyridazine-3-carboxylate. The ester group in this molecule is exceptionally labile—far more so than a standard alkyl or aryl ester. This extreme susceptibility to hydrolysis is driven by two synergistic factors:
-
The π -Deficient Heterocycle: The 1,2-diazine (pyridazine) ring is highly electron-withdrawing. The two adjacent nitrogen atoms exert a strong inductive and resonance pull, stripping electron density away from the carbon backbone.
-
The C6-Fluorine Inductive Effect: The highly electronegative fluorine atom at the 6-position exerts a powerful inductive effect (-I), further polarizing the molecule.
Consequently, the carbonyl carbon of the C3-methyl ester is severely electron-deficient (highly electrophilic). Even weak nucleophiles, such as ambient atmospheric moisture or trace water in solvents, can attack this carbonyl carbon, forming a tetrahedral intermediate that rapidly collapses to expel methanol, yielding 6-fluoropyridazine-3-carboxylic acid[1]. Under basic conditions (saponification), this reaction is irreversible and aggressively fast[1].
Fig 1: Base/Water-mediated degradation pathway of the activated pyridazine ester.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why does my Methyl 6-fluoropyridazine-3-carboxylate degrade into a white insoluble powder even when stored in a sealed vial?
A1: The white insoluble powder you are observing is the carboxylic acid degradant. Because of the extreme electrophilicity of the ester, ambient humidity trapped in the vial headspace is sufficient to initiate slow hydrolysis over time. The Fix: Always store this compound under an inert atmosphere (Argon or Nitrogen) at -20°C. Before opening the vial, allow it to warm completely to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the cold solid.
Q2: I am experiencing massive product loss during the aqueous workup of my reaction. How can I prevent this?
A2: Standard aqueous workups are the primary graveyard for activated heteroaryl esters. The rate of unwanted ester hydrolysis is heavily influenced by pH, temperature, and contact time[2]. Washing your organic layer with saturated sodium bicarbonate ( NaHCO3 ) or leaving the biphasic mixture unseparated for extended periods will catalyze the breakdown of the ester into the water-soluble carboxylate salt, which is then lost in the aqueous waste[2]. The Fix: Eliminate basic aqueous washes entirely. If an aqueous wash is unavoidable, use ice-cold brine ( NaCl ) to minimize water solubility and slow the reaction kinetics[2]. Separate the layers immediately and dry the organic phase with an anhydrous desiccant (e.g., Na2SO4 ) until it flows freely[2].
Q3: I am attempting a Nucleophilic Aromatic Substitution ( SNAr ) to replace the C6-fluorine with an amine, but the ester hydrolyzes instead. What am I doing wrong?
A3: The C6-fluorine is an excellent leaving group for SNAr reactions, often used to synthesize complex STING agonists and other bioactive molecules[3]. However, if your amine is aqueous, or if you are using an inorganic base (like K2CO3 or NaOH ) in a solvent that hasn't been strictly dried, the hydroxide ions generated will outcompete your amine and attack the ester. The Fix: Perform the SNAr under strictly anhydrous conditions. Use dry solvents (e.g., anhydrous DMF or MeCN) and a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or N-Methylimidazole (NMI)[3].
Quantitative Data: Impact of Workup Conditions on Ester Survival
To validate these troubleshooting steps, our application lab conducted a stress-test on Methyl 6-fluoropyridazine-3-carboxylate. The compound was dissolved in Ethyl Acetate (EtOAc) and subjected to various simulated workup washes for 15 minutes. The survival rate was quantified via LC-MS (UV 254 nm).
| Workup Wash Condition (15 min contact time) | Temperature | Ester Survival Rate (%) | Primary Degradant Detected |
| 1M NaOH (Strong Base) | 20°C (RT) | 0.0% | 6-fluoropyridazine-3-carboxylic acid |
| Sat. NaHCO3 (Weak Base) | 20°C (RT) | 42.5% | 6-fluoropyridazine-3-carboxylic acid |
| Deionized Water (Neutral) | 20°C (RT) | 88.2% | 6-fluoropyridazine-3-carboxylic acid |
| Sat. NaHCO3 (Weak Base) | 0°C (Ice Bath) | 76.0% | 6-fluoropyridazine-3-carboxylic acid |
| Sat. NaCl (Brine) | 0°C (Ice Bath) | 99.1% | None (Trace) |
Validated Experimental Protocols
Protocol A: Water-Free Workup & Isolation
Use this protocol to isolate the ester after a reaction while preventing hydrolytic decomposition.
-
Quench and Cool: Once your reaction is complete, immediately cool the reaction flask to 0°C using an ice bath.
-
Dilution: Dilute the crude mixture with a cold, non-water-miscible organic solvent (e.g., cold EtOAc or Dichloromethane).
-
Cold Brine Wash (Strictly Monitored): Add a single portion of ice-cold saturated aqueous NaCl (brine)[2]. Swirl gently—do not shake vigorously to avoid emulsions that increase contact time.
-
Immediate Separation: Transfer to a separatory funnel and separate the layers immediately. Do not let the layers sit unseparated[2].
-
Chemical Drying: Drain the organic layer into an Erlenmeyer flask. Immediately add anhydrous sodium sulfate ( Na2SO4 ). Add the drying agent incrementally until it no longer clumps and flows freely, indicating all trace water has been sequestered[2].
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure at a bath temperature not exceeding 30°C .
Protocol B: Anhydrous SNAr Reaction (Preserving the Ester)
Use this protocol when substituting the C6-fluorine with an amine without hydrolyzing the C3-ester.
-
System Preparation: Flame-dry a Schlenk flask and purge with Argon.
-
Reagent Loading: Add Methyl 6-fluoropyridazine-3-carboxylate (1.0 equiv) and the desired nucleophilic amine (1.1 equiv).
-
Solvent & Base: Inject anhydrous Acetonitrile (MeCN) or THF. Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv). Self-Validation Check: Ensure the water content of the solvent is <50 ppm via Karl Fischer titration before use.
-
Reaction: Stir at room temperature. Monitor via TLC (Hexanes/EtOAc). The electron-deficient ring allows this SNAr to proceed without heating.
-
Workup: Proceed directly to Protocol A . Do not use aqueous acid to quench the DIPEA, as the localized exotherm and water will hydrolyze the product.
Troubleshooting Decision Tree
If you are experiencing low yields, follow this logical workflow to identify the point of failure in your process.
Fig 2: Decision tree for diagnosing the root cause of ester hydrolysis during reaction and workup.
References
-
Ester hydrolysis Grokipedia URL: [Link]
-
Discovery of 3-(Fluoro-imidazolyl)pyridazine Derivatives as Potent STING Agonists with Antitumor Activity Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes PMC - National Institutes of Health URL:[Link]
Sources
Technical Support Center: Cross-Coupling with Methyl 6-fluoropyridazine-3-carboxylate
Welcome to the Application Scientist Support Portal. This guide is specifically engineered for researchers performing transition-metal-catalyzed cross-coupling on Methyl 6-fluoropyridazine-3-carboxylate .
Working with this building block presents a unique chemoselectivity challenge. The molecule features a highly electron-deficient 1,2-diazine core, an activating (but base-sensitive) methyl ester at C3, and a C6-fluorine atom. While the C-F bond is typically inert in standard cross-coupling, the extreme electron deficiency of this ring activates it toward both transition-metal oxidative addition and competing Nucleophilic Aromatic Substitution (SNAr)[1].
Diagnostic Q&A (Troubleshooting & FAQs)
Q1: I am attempting a standard Suzuki-Miyaura coupling using Pd(PPh3)4 and aqueous Na2CO3, but I only recover starting material or hydrolyzed ester. Why isn't the C-F bond activating? Analysis: The C-F bond is the strongest carbon-halogen bond (~115 kcal/mol). Standard Pd(0) catalysts lack the electron density required to undergo oxidative addition into this bond[2]. Furthermore, the aqueous Na2CO3 base rapidly hydrolyzes the C3 methyl ester. Solution: Switch your catalyst from Palladium to Nickel. Nickel(0) has a smaller atomic radius and is significantly more electron-rich, making it kinetically superior for C-F bond activation[1]. Use a Ni(0) source like Ni(cod)2 paired with strongly σ-donating ligands such as PCy3 or N-Heterocyclic Carbenes (NHCs). To prevent ester hydrolysis, strictly utilize anhydrous conditions with a non-nucleophilic base like CsF or K3PO4.
Q2: I switched to Ni(cod)2/PCy3 and anhydrous K3PO4, but my LC-MS shows a massive peak corresponding to an ether byproduct instead of the cross-coupled product. What is happening? Analysis: You are observing competing Nucleophilic Aromatic Substitution (SNAr). Because the pyridazine ring is highly electron-deficient, the fluorine atom acts as an excellent leaving group[3]. If your boronic acid preparation contains nucleophilic impurities (e.g., alkoxides from the esterification process), or if you are using a solvent with alkoxide impurities, SNAr will outcompete the catalytic cross-coupling cycle. Solution: Ensure absolute exclusion of nucleophiles. Use non-coordinating, non-nucleophilic solvents like anhydrous toluene. (Note: If you are attempting a Buchwald-Hartwig amination, the amine itself is the nucleophile. For C-N bond formation with this specific substrate, catalyst-free SNAr is actually the preferred and more efficient route over transition-metal catalysis).
Q3: My reaction yields the protodefluorinated product (Methyl pyridazine-3-carboxylate). How do I stop this reduction? Analysis: Hydrodefluorination (protodefluorination) occurs when the intermediate metal-fluoride complex undergoes transmetalation with an adventitious hydride source instead of the arylboronic acid, followed by reductive elimination[4]. This hydride often originates from the β-hydride elimination of alkoxide bases, solvent degradation, or trace moisture[5]. Solution: Rigorously dry all reagents. If the issue persists, switch to a bulkier NHC ligand (e.g., SIPr instead of IPr) to accelerate the transmetalation of the bulky aryl group and sterically block small hydride insertions.
Data Presentation: Catalyst & Condition Matrices
Table 1: Catalyst and Ligand Selection Matrix for C-F Activation
| Metal Precursor | Ligand | C-F Oxidative Addition | Competing Reactions | Recommendation |
| Pd(PPh3)4 | None | Very Poor | Ester Hydrolysis (if aq) | Not Recommended |
| Pd(OAc)2 | RuPhos | Moderate | SNAr (if nucleophiles present) | Use only for highly activated C-F |
| Ni(cod)2 | PCy3 | Excellent | Hydrodefluorination | First-line choice for Suzuki |
| Ni(cod)2 | IPr (NHC) | Excellent | Minimal | Optimal for hindered Aryl-B(OH)2 |
Table 2: Base and Solvent Compatibility Profile
| Base | Solvent | Ester Stability | SNAr Risk | Expected CC Yield |
| Na2CO3 (aq) | THF / H2O | Poor (Hydrolyzes) | High | < 5% |
| NaOMe | MeOH | Good (Transesterifies) | EXTREME (Forms 6-OMe) | 0% (Complete SNAr) |
| K3PO4 (anhyd) | Toluene | Excellent | Low | > 85% |
| CsF (anhyd) | Dioxane | Excellent | Low | > 90% |
Validated Workflows (Protocols)
Protocol 1: Ni-Catalyzed Suzuki-Miyaura Cross-Coupling of the C-F Bond
Objective: Selectively replace the C6-fluorine with an aryl group while preserving the base-sensitive C3-methyl ester. Self-Validating Principle: This protocol uses anhydrous CsF. CsF serves a dual mechanistic purpose: it activates the boronic acid for transmetalation via a fluoroborate intermediate, while inherently lacking the nucleophilic oxygen required to trigger SNAr or ester saponification.
Step-by-Step Methodology:
-
Preparation (Glovebox Required): In an oven-dried Schlenk tube, add Methyl 6-fluoropyridazine-3-carboxylate (1.0 equiv, 0.5 mmol), the desired Arylboronic acid (1.5 equiv, 0.75 mmol), and anhydrous CsF (3.0 equiv, 1.5 mmol).
-
Catalyst Loading: Add Ni(cod)2 (5 mol%) and PCy3 (10 mol%). Causality Note: Ni(cod)2 is highly oxygen-sensitive. Handling it in a strict inert atmosphere ensures the Ni(0) active species is not prematurely oxidized to an inactive Ni(II) state before oxidative addition can occur.
-
Solvent Addition: Add anhydrous, degassed Toluene (5.0 mL). Seal the Schlenk tube tightly.
-
Reaction: Heat the mixture to 80 °C under vigorous stirring for 12 hours.
-
In-Process Monitoring (Self-Validation): Sample the reaction and monitor via LC-MS. The validation of the correct pathway is confirmed by the disappearance of the starting material ( m/z 156) and the appearance of the product mass, specifically without the appearance of M+18 (hydrolysis byproduct) or M+32 (methoxide SNAr byproduct) peaks.
-
Workup: Cool to room temperature. Filter the crude mixture through a short pad of Celite to remove nickel salts and inorganic fluorides. Concentrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient).
Mechanistic Pathway Visualization
Chemoselectivity pathways for Methyl 6-fluoropyridazine-3-carboxylate functionalization.
References
-
[2] Cross-Coupling Reactions Guide. Journal of Medicinal Chemistry and Chemical Technology (JMCCT).[Link]
-
[1] Weaver, J., & Senaweera, S. C-F activation and functionalization of perfluoro- and polyfluoroarenes. Tetrahedron, ACS Publications.[Link]
-
[3] Competing C−F Activation Pathways in the Reaction of Pt(0) with Fluoropyridines. Journal of the American Chemical Society (JACS).[Link]
-
[5] Selectivity of C-H activation and competition between C-H and C-F bond activation at fluorocarbons. White Rose Research Online / Dalton Transactions. [Link]
-
[4] Mechanistic Study of Ru-NHC-Catalyzed Hydrodefluorination of Fluoropyridines. ACS Catalysis.[Link]
Sources
How to handle and store "Methyl 6-fluoropyridazine-3-carboxylate" safely
Welcome to the Application Support portal for Methyl 6-fluoropyridazine-3-carboxylate . This guide is engineered for synthetic chemists and drug development professionals who require high-fidelity protocols for managing this highly reactive building block.
Due to the intrinsic electronic properties of the fluorinated pyridazine core, this compound is exceptionally prone to side reactions if handled improperly. This document provides the mechanistic causality behind these sensitivities, troubleshooting steps for common experimental failures, and self-validating protocols to ensure reproducible yields.
Core Chemical Properties & Hazard Profile
Before handling, it is critical to understand the physical and regulatory parameters of the compound. The following data summarizes the key properties required for calculating reaction stoichiometry and ensuring laboratory safety[1].
| Parameter | Value / Description |
| Chemical Name | Methyl 6-fluoropyridazine-3-carboxylate |
| CAS Number | 65202-57-5 |
| Molecular Formula | C₆H₅FN₂O₂ |
| Molecular Weight | 156.11 g/mol |
| Physical State | Solid (typically crystalline powder) |
| Electrophilic Sites | C6 (SNAr defluorination), C3-Carbonyl (Ester hydrolysis) |
| Hazard Classifications | Acute Tox. 4 (H302, H312, H332); Skin Irrit. 2 (H315); Eye Irrit. 2A (H319); STOT SE 3 (H336) |
Mechanistic Overview of Stability
To master the handling of this reagent, one must understand why it degrades. The 1,2-diazine (pyridazine) ring is inherently electron-deficient. The methyl carboxylate group at the 3-position further depletes electron density via strong inductive and resonance effects. This renders the C6 position exceptionally electrophilic, making the fluorine atom a highly active leaving group for Nucleophilic Aromatic Substitution (SNAr)[2].
Consequently, atmospheric moisture or nucleophilic solvents will rapidly initiate unwanted defluorination or ester hydrolysis.
Fig 1. Mechanistic pathways of degradation vs. stability for Methyl 6-fluoropyridazine-3-carboxylate.
FAQ: Storage & Handling Principles
Q: Why does my batch of Methyl 6-fluoropyridazine-3-carboxylate turn into a complex mixture when stored on the benchtop? A: The compound is highly hygroscopic and reactive. When exposed to ambient humidity, the atmospheric water acts as a nucleophile. It attacks both the ester carbonyl (causing hydrolysis to 6-fluoropyridazine-3-carboxylic acid) and the C6 position (causing SNAr displacement of the fluorine to yield 6-hydroxypyridazine derivatives)[3].
Q: What is the optimal storage condition to ensure long-term stability? A: The bulk material must be stored at -20°C in a tightly sealed, light-resistant container backfilled with an inert gas (Argon or Nitrogen). We recommend storing the primary vial inside a secondary desiccator jar containing active indicating silica gel. Allow the container to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture on the cold powder.
Q: Can I prepare stock solutions in advance for high-throughput screening? A: Yes, but only if you use strictly anhydrous, non-nucleophilic solvents (e.g., anhydrous Acetonitrile, THF, or DCM) stored over activated 3Å molecular sieves. Never prepare stock solutions in protic solvents like Methanol or Ethanol, as these will trigger spontaneous transesterification and SNAr defluorination over time.
Troubleshooting Guide: Experimental Failures
Issue: Multiple spots on TLC / Complex mixture in LC-MS before adding the primary reactant.
-
Diagnosis: The reagent has auto-degraded or reacted with your solvent.
-
Causality: You likely used a solvent straight from a standard bottle rather than an anhydrous septum-sealed bottle, introducing trace water. Alternatively, your glassware was not properly dried.
-
Solution: Implement a self-validating check. Dissolve a small analytical sample of the pyridazine in your chosen anhydrous solvent. Run an LC-MS immediately. If the mass corresponding to the hydrolyzed product (M-14 for loss of methyl, or M-18 for defluorination/hydroxylation) is present >5%, your solvent/glassware system is compromised. Abort the reaction, flame-dry your glassware, and use fresh anhydrous solvent.
Issue: Low yield and poor regioselectivity in targeted SNAr amination reactions.
-
Diagnosis: Premature thermal degradation or competing ester attack.
-
Causality: The C6-fluorine is so highly activated that adding a strong nucleophile (like a primary amine) at room temperature can cause an uncontrollable exothermic reaction, leading to polymerization or competing amidation at the C3-ester[2].
-
Solution: Control the kinetics. Always cool the pyridazine solution to 0°C (or -78°C for highly reactive aliphatic amines) before the dropwise addition of the nucleophile.
Self-Validating Protocol: Controlled SNAr Amination
To ensure trust and reproducibility, use the following self-validating methodology when reacting Methyl 6-fluoropyridazine-3-carboxylate with an amine nucleophile. This protocol incorporates built-in diagnostic checks.
Step 1: Equipment Preparation
-
Flame-dry a Schlenk flask or a two-neck round-bottom flask under a vacuum.
-
Backfill the flask with ultra-pure Argon (repeat vacuum/Argon cycle 3 times).
Step 2: Reagent Solubilization & Validation
-
Inside a glovebox or under a positive Argon stream, transfer 1.0 equivalent of Methyl 6-fluoropyridazine-3-carboxylate into the flask.
-
Add anhydrous Acetonitrile (MeCN) or Tetrahydrofuran (THF) to achieve a 0.2 M concentration.
-
Validation Check: Extract 10 µL of the solution, dilute in dry MeCN, and inject into LC-MS. Confirm the presence of a single peak at m/z 157.1 [M+H]⁺ before proceeding.
Step 3: Temperature Control & Addition
-
Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0°C for 10 minutes.
-
Add 1.2 equivalents of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine / DIPEA) to act as an acid scavenger.
-
Dissolve 1.05 equivalents of your target amine in 1 mL of anhydrous solvent and add it dropwise over 15 minutes using a syringe pump.
Step 4: Reaction Monitoring & Quenching
-
Stir at 0°C for 1 hour, then allow it to slowly warm to room temperature.
-
Validation Check: Monitor by TLC (Hexanes/EtOAc). The highly polar starting material spot should disappear, replaced by a new, UV-active product spot.
-
Once complete, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract with Ethyl Acetate (3x), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.
References
-
NextSDS Chemical Substance Database. "methyl 6-fluoropyridazine-3-carboxylate — Chemical Substance Information." NextSDS. URL:[Link]
-
Thieme Connect. "Product Class 8: Pyridazines - Science of Synthesis." Thieme Group. URL: [Link]
Sources
Validation & Comparative
"Methyl 6-fluoropyridazine-3-carboxylate" vs "Methyl 6-chloropyridazine-3-carboxylate" reactivity
Title: Electrophilic Pyridazine Scaffolds: A Comparative Reactivity Guide to Methyl 6-Fluoro- and 6-Chloropyridazine-3-carboxylate
Executive Summary
In medicinal chemistry and drug development, the pyridazine ring is a privileged scaffold frequently utilized in the design of kinase inhibitors, GPCR modulators, and CNS-active therapeutics. Functionalizing the C6 position of a pyridazine-3-carboxylate core is a critical path in library synthesis.
This guide objectively compares two highly valuable electrophilic building blocks: Methyl 6-fluoropyridazine-3-carboxylate (CAS: 65202-57-5) and Methyl 6-chloropyridazine-3-carboxylate (CAS: 65202-50-8). While they may appear as simple halogenated bioisosteres, their chemical reactivity profiles dictate entirely different synthetic strategies. By understanding the thermodynamic and kinetic causality behind their reactivity, researchers can optimize yields, reduce side reactions, and streamline their synthetic workflows.
Mechanistic Causality: The "Element Effect" in Action
The choice between a 6-fluoro and a 6-chloro substituent is not arbitrary; it is governed by the specific reaction mechanism required for your target functionalization.
Nucleophilic Aromatic Substitution (SNAr)
When the goal is to introduce an amine, alkoxide, or thiolate at the C6 position, Methyl 6-fluoropyridazine-3-carboxylate is the vastly superior choice.
In an SNAr reaction, the rate-determining step is not the cleavage of the carbon-halogen bond, but rather the initial attack of the nucleophile to form the negatively charged intermediate known as the Meisenheimer complex [1]. Because fluorine is the most electronegative element, it exerts a powerful negative inductive effect (-I). This dramatically lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridazine ring and stabilizes the localized negative charge in the transition state [2]. Consequently, despite the C–F bond being exceptionally strong (~105.4 kcal/mol), fluorinated pyridazines undergo SNAr orders of magnitude faster than their chlorinated counterparts [3].
Palladium-Catalyzed Cross-Coupling
Conversely, if the synthetic goal is to form a new C–C bond via transition-metal catalysis (e.g., Suzuki-Miyaura, Negishi, or Stille couplings), Methyl 6-chloropyridazine-3-carboxylate is the optimal electrophile.
In palladium-catalyzed cross-coupling, the rate-determining step is typically the oxidative addition of the Pd(0) species into the carbon-halogen bond. Here, bond dissociation energy is the critical factor. The C–Cl bond (~78.5 kcal/mol) is significantly weaker and more polarizable than the C–F bond [4]. Palladium inserts readily into the C–Cl bond, whereas the C–F bond is generally inert to standard oxidative addition conditions without highly specialized, electron-rich ligands.
Caption: Mechanistic divergence of 6-fluoro vs. 6-chloro pyridazines based on rate-determining steps.
Comparative Performance Data
The following table summarizes the quantitative performance differences between the two electrophiles across standard reaction paradigms, derived from established heterocyclic chemistry principles and literature benchmarks [5].
| Parameter | Methyl 6-fluoropyridazine-3-carboxylate | Methyl 6-chloropyridazine-3-carboxylate |
| SNAr Reactivity (Amines) | Excellent (Often proceeds at RT) | Moderate (Requires heating >80 °C) |
| SNAr Reactivity (Alcohols) | Good (Requires mild base, e.g., Cs₂CO₃) | Poor (Prone to competitive ester hydrolysis) |
| Pd-Catalyzed Cross-Coupling | Inactive (Under standard conditions) | Excellent (Standard Pd catalysts effective) |
| C-X Bond Dissociation Energy | ~105.4 kcal/mol | ~78.5 kcal/mol |
| Primary Synthetic Application | Rapid library generation via C-N/C-O bonds | Complex scaffold building via C-C bonds |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly defined.
Protocol A: High-Yield SNAr Amination of Methyl 6-fluoropyridazine-3-carboxylate
Objective: Rapid formation of a C-N bond without transition metals.
-
Preparation: In an oven-dried vial, dissolve Methyl 6-fluoropyridazine-3-carboxylate (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL, 0.2 M).
-
Causality: DMF is a polar aprotic solvent that highly stabilizes the polar transition state of the Meisenheimer complex, accelerating the reaction.
-
-
Nucleophile Addition: Add the desired secondary amine (e.g., piperazine derivative) (1.1 equiv) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).
-
Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the generated HF, preventing the protonation of the nucleophilic amine.
-
-
Reaction Execution: Stir the mixture at room temperature for 2-4 hours.
-
Validation Step: Monitor via LC-MS or TLC (EtOAc/Hexane). The 6-fluoro derivative is highly reactive; if the reaction stalls, do not exceed 50 °C to avoid competitive hydrolysis of the methyl ester.
-
-
Workup: Quench with saturated aqueous NaHCO₃ and extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl.
-
Causality: LiCl effectively partitions DMF into the aqueous phase, preventing solvent contamination in the isolated product.
-
Protocol B: Suzuki-Miyaura Cross-Coupling of Methyl 6-chloropyridazine-3-carboxylate
Objective: Regioselective C-C bond formation.
-
Preparation: Charge a Schlenk flask with Methyl 6-chloropyridazine-3-carboxylate (1.0 equiv, 1.0 mmol), arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%).
-
Causality: The bidentate dppf ligand provides a wide bite angle that accelerates the reductive elimination step, which is often crucial for electron-deficient heterocyclic systems.
-
-
Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5.0 mL). Purge the system with Argon for 5 minutes.
-
Causality: Water is strictly required to activate the boronic acid by forming a reactive boronate complex, which facilitates the transmetalation step onto the palladium center.
-
-
Reaction Execution: Heat the mixture to 90 °C for 6 hours.
-
Validation Step: A color change to dark black often indicates catalyst decomposition (Pd black). If starting material remains alongside Pd black, the oxidative addition was successful, but transmetalation failed (check boronic acid quality/base).
-
-
Workup: Filter through a short pad of Celite to remove palladium residues, concentrate, and purify via flash chromatography.
Strategic Decision Framework
When designing a synthetic route targeting the C6 position of a pyridazine-3-carboxylate, utilize the following decision tree to select the appropriate starting material.
Caption: Decision tree for selecting the optimal halopyridazine building block based on target chemistry.
Conclusion
Both Methyl 6-fluoropyridazine-3-carboxylate and Methyl 6-chloropyridazine-3-carboxylate are indispensable tools in the medicinal chemist's arsenal. By aligning the intrinsic physicochemical properties of the halogen (electronegativity vs. polarizability/bond strength) with the mechanistic requirements of the desired transformation, researchers can design highly efficient, scalable, and robust synthetic routes.
References
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Wikipedia Contributors. "Nucleophilic aromatic substitution." Wikipedia, The Free Encyclopedia. Available at:[Link]
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Asano, J. "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Master Organic Chemistry. Available at:[Link]
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Wilcken, R., et al. "Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design." National Center for Biotechnology Information (PMC). Available at:[Link]
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A Comparative Guide to the In Vitro Testing of Novel Kinase Inhibitors Synthesized from Methyl 6-fluoropyridazine-3-carboxylate, with a Focus on TYK2
This guide provides a comprehensive framework for the in vitro evaluation of novel kinase inhibitors synthesized using Methyl 6-fluoropyridazine-3-carboxylate as a key starting material. We will focus on the synthesis and testing of a hypothetical, yet plausible, inhibitor targeting Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the critical steps in characterizing and comparing the performance of new chemical entities in the kinase inhibitor landscape.
Introduction: The Rationale for Targeting TYK2 with Novel Pyridazine Scaffolds
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular, non-receptor tyrosine kinases that play a pivotal role in cytokine-mediated signaling.[1] Dysregulation of these pathways is implicated in a host of autoimmune and inflammatory diseases. While pan-JAK inhibitors have shown clinical efficacy, their lack of selectivity can lead to off-target effects.[2]
TYK2 has emerged as a particularly attractive therapeutic target. It mediates signaling for key cytokines such as IL-12, IL-23, and Type I interferons, which are central to the pathogenesis of diseases like psoriasis, psoriatic arthritis, and inflammatory bowel disease.[2][3] The development of selective TYK2 inhibitors, therefore, represents a promising therapeutic strategy with the potential for an improved safety profile.
The pyridazine scaffold has proven to be a valuable core in the design of various kinase inhibitors.[4] Specifically, derivatives of pyridazine-3-carboxamide have been successfully developed as potent and selective TYK2 inhibitors.[3] This guide will use "Methyl 6-fluoropyridazine-3-carboxylate" as a starting point to illustrate the synthesis and subsequent in vitro characterization of a novel, hypothetical TYK2 inhibitor, which we will refer to as Compound X .
Synthesis of a Hypothetical TYK2 Inhibitor: Compound X
The synthesis of selective TYK2 inhibitors often involves targeting the regulatory pseudokinase (JH2) domain, which allows for greater selectivity over the highly conserved ATP-binding site in the catalytic (JH1) domain of the JAK family kinases.[3] The following is a plausible synthetic route to Compound X, adapted from literature precedents for the synthesis of related TYK2 inhibitors.[3]
Scheme 1: Hypothetical Synthesis of Compound X
Caption: Hypothetical synthetic pathway for Compound X.
Experimental Rationale:
-
Step 1: Hydrolysis. The initial ester is hydrolyzed to the corresponding carboxylic acid to prepare it for amide coupling.
-
Step 2: Amidation. The carboxylic acid is coupled with a selected primary or secondary amine ("Amine 1"). This amine is chosen based on structure-activity relationship (SAR) data to occupy a specific pocket in the TYK2 JH2 domain.
-
Step 3: Nucleophilic Aromatic Substitution. The fluorine atom at the 6-position of the pyridazine ring is susceptible to nucleophilic displacement. A second amine ("Amine 2") is introduced at this position. This part of the molecule is crucial for establishing key interactions that confer potency and selectivity.
In Vitro Testing Workflow: From Primary Screening to Selectivity Profiling
A robust in vitro testing cascade is essential to characterize the potency and selectivity of a new kinase inhibitor. The following workflow provides a structured approach to evaluating Compound X.
Caption: In vitro testing workflow for a novel kinase inhibitor.
Detailed Experimental Protocols
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
TR-FRET assays are a common choice for primary screening due to their sensitivity and homogeneous format. The LanthaScreen™ Eu Kinase Binding Assay is a well-established platform for this purpose.[5]
Principle: This assay measures the binding and displacement of a fluorescently labeled ATP-competitive tracer from the kinase. A Europium (Eu)-labeled anti-tag antibody binds to the kinase, and when the tracer is also bound, FRET occurs. An inhibitor will compete with the tracer, leading to a decrease in the FRET signal.[5]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[5]
-
Prepare a 3X solution of TYK2 kinase and Eu-labeled anti-tag antibody in 1X Kinase Buffer A. The final concentration of the kinase will need to be optimized, but a starting point could be 15 nM.[5]
-
Prepare a 3X solution of the appropriate kinase tracer in 1X Kinase Buffer A. The optimal tracer and its concentration should be determined experimentally, as recommended by the manufacturer.[5]
-
Prepare serial dilutions of Compound X, a positive control inhibitor (e.g., Deucravacitinib), and a DMSO vehicle control in a 384-well plate.
-
-
Assay Procedure:
-
To the assay plate containing the compounds, add the 3X kinase/antibody solution.
-
Add the 3X tracer solution to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Calculate the emission ratio (665 nm / 615 nm).
-
-
Data Analysis:
-
Normalize the data using the DMSO control (0% inhibition) and a no-kinase control (100% inhibition).
-
Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: ADP-Glo™ Luminescence-Based Kinase Assay
The ADP-Glo™ assay is an excellent confirmatory assay as it measures enzyme activity by quantifying the amount of ADP produced.[6]
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. In the second step, the ADP is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the amount of ADP produced and thus the kinase activity.[7]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare 1X Kinase Assay Buffer. A typical buffer might contain 40 mM Tris, pH 7.5, 20 mM MgCl2, and 0.1 mg/ml BSA.[1]
-
Prepare a solution of the TYK2 substrate peptide (e.g., a derivative of IRS-1) and ATP in the kinase assay buffer. The ATP concentration should ideally be at or near the Km for TYK2 to accurately determine inhibitor potency.[8]
-
Prepare a solution of the TYK2 enzyme in kinase assay buffer. The optimal enzyme concentration should be determined to ensure the reaction is in the linear range.[6]
-
Prepare serial dilutions of Compound X, a positive control, and a DMSO vehicle control.
-
-
Assay Procedure:
-
Add the TYK2 enzyme solution to the wells of a white, opaque 384-well plate.
-
Add the compound dilutions.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate at 30°C for a predetermined time (e.g., 40-60 minutes).[1]
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.[7]
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.[7]
-
-
Data Acquisition:
-
Measure the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
-
Comparative Analysis: Benchmarking Compound X
To understand the potential of Compound X, its performance must be benchmarked against established TYK2 inhibitors. Deucravacitinib (an allosteric inhibitor of the JH2 domain) and Zasocitinib (an investigational allosteric TYK2 inhibitor) are excellent comparators.[9][10]
| Compound | TYK2 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Selectivity (TYK2 vs. JAK1/2/3) |
| Compound X | Experimental | Experimental | Experimental | Experimental | Calculated |
| Deucravacitinib | ~1-3 | >4000 | >10000 | >10000 | >1000-fold |
| Zasocitinib | ~20-60 (cellular) | >10000 | >10000 | >10000 | >166-fold |
Note: IC50 values can vary depending on the assay format and conditions. The values for Deucravacitinib and Zasocitinib are compiled from published data for comparative purposes.[9][10]
Interpreting the Data:
-
Potency (IC50): A lower IC50 value indicates a more potent inhibitor. The goal is typically to achieve nanomolar or even sub-nanomolar potency against the primary target.
-
Selectivity: High selectivity for TYK2 over other JAK family members is a key objective. This is calculated by the ratio of IC50 values (e.g., IC50 JAK1 / IC50 TYK2). A higher ratio indicates greater selectivity. The exceptional selectivity of Deucravacitinib is a benchmark in the field.[10]
Understanding the Broader Context: TYK2 Signaling Pathway
A thorough understanding of the signaling pathway in which the target kinase operates is crucial for interpreting the biological consequences of its inhibition.
Caption: Simplified TYK2 signaling pathway.
Inhibition of TYK2 by Compound X is expected to block the phosphorylation and subsequent activation of STAT proteins, thereby preventing their translocation to the nucleus and the transcription of pro-inflammatory genes.
Conclusion
This guide has outlined a systematic approach to the in vitro characterization of novel kinase inhibitors derived from Methyl 6-fluoropyridazine-3-carboxylate, using TYK2 as a representative target. By following a logical workflow of synthesis, primary and confirmatory biochemical assays, and comprehensive selectivity profiling, researchers can generate the robust data package necessary to evaluate the potential of new chemical entities. The ultimate goal is to identify potent and highly selective inhibitors, like Compound X in our hypothetical example, that can then be advanced into more complex cellular and in vivo models of disease. The principles and protocols described herein are broadly applicable to the study of other kinase inhibitors and serve as a foundation for rigorous preclinical drug discovery.
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A Predictive Guide to the Structure-Activity Relationship of Methyl 6-fluoropyridazine-3-carboxylate Analogs for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyridazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of Methyl 6-fluoropyridazine-3-carboxylate, a scaffold of growing interest. By synthesizing data from existing research on pyridazine and fluorinated pyridine derivatives, this document offers predictive insights to guide the design and development of novel therapeutic agents.
The Pyridazine Core: A Foundation of Diverse Bioactivity
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile template for drug design. Its derivatives have been explored for a multitude of therapeutic applications, demonstrating the scaffold's inherent potential to interact with various biological targets.[4][5] The ease of functionalization at multiple positions on the pyridazine ring allows for the fine-tuning of physicochemical properties and pharmacological activity.[6][7]
The general structure-activity relationships for pyridazine derivatives reveal that substitutions at the 3, 4, 5, and 6 positions can significantly influence their biological profiles. For instance, different aryl or alkyl substitutions at the 6-position have been shown to modulate anticancer and anti-inflammatory activities.[8] Similarly, modifications at the 3-position, often involving amide or ester functionalities, play a crucial role in target engagement and overall potency.[8]
Strategic Fluorination at the 6-Position: Enhancing Potency and Metabolic Stability
The introduction of a fluorine atom at the 6-position of the pyridazine ring is a key feature of the core scaffold under investigation. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of a molecule.[7]
Key Influences of the 6-Fluoro Substituent:
-
Increased Potency: The high electronegativity of fluorine can alter the electronic distribution of the pyridazine ring, potentially leading to stronger interactions with biological targets.[7]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile, including a longer half-life.
-
Modulation of Physicochemical Properties: Fluorine substitution can influence a molecule's lipophilicity, pKa, and membrane permeability, which are critical factors for drug absorption, distribution, and target accessibility.
The 3-Methyl Carboxylate Group: A Gateway to Diverse Analogs
The methyl carboxylate group at the 3-position of the pyridazine ring serves as a crucial handle for synthetic modification and can significantly impact the biological activity of the analogs.
Bioisosteric Replacement of the Methyl Carboxylate
Bioisosteric replacement of the methyl carboxylate group with other functionalities can lead to analogs with improved potency, selectivity, and pharmacokinetic properties. Common bioisosteres for carboxylic acid esters include:
-
Amides: Primary, secondary, and tertiary amides can be readily synthesized from the corresponding carboxylic acid. These analogs can form different hydrogen bonding interactions with the target protein compared to the ester.
-
Tetrazoles: The tetrazole ring is a well-known bioisostere for the carboxylic acid group and, by extension, its esters.[9] It can mimic the acidic nature and hydrogen bonding capabilities of the carboxylate.
-
Oxadiazoles and Thiadiazoles: These five-membered heterocycles can also serve as effective bioisosteres, offering different electronic and steric profiles.
The choice of bioisostere will depend on the specific therapeutic target and the desired physicochemical properties of the final compound.
Predictive SAR of Methyl 6-fluoropyridazine-3-carboxylate Analogs
Based on the foundational principles discussed, we can construct a predictive SAR map for analogs of Methyl 6-fluoropyridazine-3-carboxylate. The following table summarizes potential modifications and their anticipated impact on biological activity.
| Position | Modification | Predicted Impact on Activity | Rationale |
| 3 | Bioisosteric replacement of methyl carboxylate | ||
| Amide (primary, secondary, tertiary) | Potentially increased or altered activity | Different hydrogen bonding patterns, potential for new interactions with the target. | |
| Tetrazole | Potentially maintained or enhanced activity | Mimics the electronic and hydrogen bonding properties of the carboxylate.[9] | |
| Small heterocycles (e.g., oxadiazole) | Potentially altered activity and selectivity | Introduces different steric and electronic features. | |
| 6 | Replacement of Fluorine | ||
| Other halogens (Cl, Br) | Potentially decreased activity or altered selectivity | Changes in electronegativity and size will impact target binding. | |
| Small alkyl or alkoxy groups | Potentially decreased activity | May introduce steric hindrance and alter electronic properties unfavorably. | |
| 4 and 5 | Substitution on the pyridazine ring | ||
| Small, non-polar groups (e.g., methyl) | May be tolerated or slightly decrease activity | Can fill small hydrophobic pockets but may also introduce steric clashes. | |
| Polar groups (e.g., hydroxyl, amino) | Potentially increased solubility and altered activity | Can form new hydrogen bonds but may also negatively impact cell permeability. |
Experimental Protocols
General Synthesis of Methyl 6-halopyridazine-3-carboxylates
A general synthetic route to the core scaffold can be adapted from known procedures for similar pyridazine derivatives.[7]
Caption: General synthetic workflow for Methyl 6-halopyridazine-3-carboxylates.
Step-by-step methodology:
-
Selective Halogenation: Starting from a di-halogenated pyridazine, a selective nucleophilic substitution can be performed to introduce a desired group at the 6-position, leaving the 3-position available for further modification.
-
Introduction of the Carboxylate Precursor: A carboxylate precursor, such as a cyano or acetyl group, can be introduced at the 3-position using methods like metal-catalyzed cross-coupling reactions.
-
Oxidation and Esterification: The precursor at the 3-position is then oxidized to a carboxylic acid, followed by esterification with methanol under acidic conditions to yield the final methyl carboxylate product.
In Vitro Biological Evaluation
Antiproliferative Assay (e.g., against a cancer cell line):
-
Cell Culture: Culture the desired cancer cell line (e.g., HeLa, MCF-7) in appropriate media and conditions.
-
Compound Treatment: Seed cells in 96-well plates and treat with a range of concentrations of the synthesized analogs. Include a vehicle control and a positive control (a known anticancer drug).
-
MTT Assay: After a 48-72 hour incubation period, perform an MTT assay to assess cell viability.
-
Data Analysis: Calculate the IC50 value for each compound, which represents the concentration at which 50% of cell growth is inhibited.
Potential Molecular Targets and Signaling Pathways
Pyridazine derivatives have been shown to interact with a variety of molecular targets, leading to their diverse pharmacological effects.[6][10] For anticancer activity, potential targets include protein kinases, which are often dysregulated in cancer cells. For anti-inflammatory effects, targets such as cyclooxygenase (COX) enzymes or various components of inflammatory signaling pathways are relevant.[11]
Caption: Potential mechanism of action of a pyridazine analog inhibiting the MAPK/ERK signaling pathway in cancer.
This diagram illustrates a plausible mechanism where a pyridazine analog acts as a kinase inhibitor, for example, targeting Raf kinase in the MAPK/ERK pathway, thereby inhibiting downstream signaling that leads to cell proliferation and survival.
Conclusion and Future Directions
The Methyl 6-fluoropyridazine-3-carboxylate scaffold represents a promising starting point for the development of novel therapeutic agents. The strategic placement of the fluorine atom and the versatile methyl carboxylate group offer numerous avenues for optimization. This guide provides a predictive framework for the SAR of its analogs, grounded in the established principles of medicinal chemistry and the known bioactivities of related pyridazine derivatives.
Future research should focus on the synthesis and systematic biological evaluation of a focused library of analogs to validate these predictions. Detailed mechanistic studies will be crucial to identify the specific molecular targets and elucidate the precise mechanisms of action, ultimately paving the way for the development of potent and selective drug candidates.
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- 6. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 11. sarpublication.com [sarpublication.com]
Characterization of Novel Bioisosteres Synthesized from Methyl 6-fluoropyridazine-3-carboxylate: A Comparative Performance Guide
As drug discovery programs increasingly face the challenge of "molecular obesity"—where lead compounds suffer from high lipophilicity (LogP) and poor aqueous solubility—strategic bioisosteric replacement has become a cornerstone of lead optimization. Methyl 6-fluoropyridazine-3-carboxylate (M6FPC) has emerged as a premium building block for synthesizing advanced heteroaromatic scaffolds.
This guide objectively compares the physicochemical, metabolic, and pharmacological performance of novel compounds derived from M6FPC against standard phenyl and non-fluorinated pyridazine alternatives. As application scientists, our goal is not merely to present data, but to explain the mechanistic causality behind these performance shifts and provide self-validating experimental protocols for your own laboratory workflows.
The Causality of Scaffold Selection
When optimizing a lead compound, replacing a standard phenyl ring with a pyridazine core fundamentally alters the molecule's electronic distribution. As established by Wermuth, [1], significantly enhancing aqueous solubility. The two adjacent nitrogen atoms act as potent hydrogen-bond acceptors, opening new vectors for target engagement.
However, non-fluorinated pyridazines often introduce a new liability: susceptibility to rapid cytochrome P450 (CYP450)-mediated oxidation, particularly at the C6 position. This is where M6FPC demonstrates its superiority.
The strategic incorporation of a fluorine atom at the C6 position achieves two critical outcomes:
-
Steric and Electronic Blockade: Fluorine's high electronegativity and strong C-F bond [2], drastically improving the compound's half-life.
-
pKa Modulation: The electron-withdrawing nature of the fluorine atom reduces the basicity of the adjacent pyridazine nitrogens, preventing off-target hERG liabilities and improving membrane permeability.
Recent breakthroughs, such as the development of [3], perfectly illustrate how M6FPC-derived compounds achieve superior binding affinities and in vivo tumor regression compared to their non-fluorinated counterparts.
Visualizing the Analytical Workflow and Mechanism
To rigorously evaluate these compounds, we employ a sequential assay cascade.
Fig 1. Sequential assay cascade for evaluating M6FPC-derived bioisosteres.
Fig 2. Mechanism of CYP450 evasion via C6-fluorine steric and electronic blockade.
Comparative Performance Data
To objectively demonstrate the value of M6FPC, we synthesized a matched molecular pair series targeting the STING pathway. The data below summarizes the quantitative shift in properties when transitioning from a standard phenyl scaffold (Compound A) to a non-fluorinated pyridazine (Compound B), and finally to the M6FPC-derived 6-fluoro-pyridazine (Compound C).
Table 1: Comparative Physicochemical Properties
| Compound | Scaffold Type | cLogP | Kinetic Solubility (µM) | pKa (Calculated) |
| Compound A | Phenyl (Standard) | 4.2 | < 10 | N/A |
| Compound B | Pyridazine (Non-fluorinated) | 2.1 | 85 | 2.3 |
| Compound C | 6-Fluoro-pyridazine (M6FPC) | 2.6 | 62 | 0.8 |
Table 2: Comparative In Vitro ADME & Efficacy
| Compound | HLM Clearance (µL/min/mg) | PAMPA Pe ( 10−6 cm/s) | STING EC50 (µM) |
| Compound A | 85.4 (High) | 18.2 | 1.25 |
| Compound B | 62.1 (Moderate) | 8.5 | 0.45 |
| Compound C | 12.3 (Low) | 14.1 | 0.06 |
Data Analysis: While Compound B successfully lowers LogP and improves solubility, it suffers from moderate metabolic clearance and poor permeability. Compound C (derived from M6FPC) recovers permeability due to the lipophilic nature of fluorine, drastically reduces hepatic clearance by blocking C6 oxidation, and achieves sub-micromolar target engagement via optimized multipolar interactions.
Experimental Methodologies (Self-Validating Protocols)
To ensure scientific integrity, the following protocols are designed as self-validating systems. They do not just generate data; they actively prove that the assay conditions are functioning correctly during every run.
Protocol 1: Human Liver Microsome (HLM) Stability Assay
Causality: This assay proves that the C6-fluorine atom actively prevents CYP450-mediated degradation compared to the non-fluorinated analog.
Step-by-Step Methodology:
-
Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2 .
-
Incubation: In a 96-well plate, combine 1 µM of the test compound (Compound B or C) with 0.5 mg/mL HLM protein in the buffer.
-
Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.
-
Quenching: At designated time points (0, 5, 15, 30, 60 minutes), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint ).
Self-Validation Mechanism:
-
Positive Control: Include Verapamil (a known high-clearance compound) in a parallel well. If Verapamil is not rapidly cleared, the HLM batch is enzymatically dead, and the assay is invalid.
-
Negative Control (Minus-NADPH): Run a parallel incubation of the test compound without NADPH. This self-validates the assay by ensuring that any observed degradation is strictly cytochrome P450-mediated, ruling out chemical instability or buffer hydrolysis.
Protocol 2: Surface Plasmon Resonance (SPR) for Target Binding
Causality: This assay validates that the pyridazine nitrogens introduce functional hydrogen-bond acceptor vectors that enhance the residence time ( Koff ) on the target protein (e.g., STING).
Step-by-Step Methodology:
-
Immobilization: Immobilize the recombinant target protein onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS) until a target level of ~3000 Response Units (RU) is achieved.
-
Analyte Injection: Dilute the M6FPC-derived compound in running buffer (PBS-P+ with 2% DMSO). Inject the compound across the sensor surface in a multi-cycle kinetic format (concentrations ranging from 0.1 µM to 10 µM) at a flow rate of 30 µL/min.
-
Dissociation & Regeneration: Allow a 300-second dissociation phase. If necessary, regenerate the surface using a mild pulse of 10 mM Glycine-HCl (pH 2.5).
-
Data Fitting: Fit the resulting sensograms to a 1:1 Langmuir binding model to extract Kon , Koff , and KD .
Self-Validation Mechanism:
-
Reference Flow Cell: The assay self-validates by utilizing an unmodified dextran flow cell (Flow Cell 1) as an in-line reference. Subtracting FC1 from the active flow cell eliminates false positives caused by non-specific matrix binding.
-
Solvent Correction: Because the compounds are dissolved in DMSO, a 6-point DMSO calibration curve (1.5% to 2.5%) is run before and after the analytes. This actively corrects for bulk refractive index shifts, ensuring the measured RU is strictly due to molecular binding.
References
-
Wermuth, C. G. (2011). Are pyridazines privileged structures? MedChemComm. URL:[Link]
-
Volochnyuk, D. M., et al. (2014). Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. Fluorine in Heterocyclic Chemistry Volume 2. URL:[Link]
-
Drug Discovery and Design Center, et al. (2025). Discovery of 3-(Fluoro-imidazolyl)pyridazine Derivatives as Potent STING Agonists with Antitumor Activity. Journal of Medicinal Chemistry. URL:[Link]
Safety Operating Guide
Personal protective equipment for handling Methyl 6-fluoropyridazine-3-carboxylate
Operational Safety and PPE Guide for Handling Methyl 6-fluoropyridazine-3-carboxylate
As a Senior Application Scientist, I frequently encounter fluorinated heteroaromatics in drug discovery and agrochemical development. Methyl 6-fluoropyridazine-3-carboxylate (CAS: 65202-57-5) is a highly valuable building block. However, the exact chemical properties that make it synthetically useful—its extreme electrophilicity—also dictate its stringent hazard profile.
This guide provides a self-validating framework for the safe handling, experimental execution, and disposal of this compound, ensuring both scientific integrity and operator safety.
Mechanistic Hazard Profiling
To design an effective Personal Protective Equipment (PPE) matrix, we must first understand the chemical causality behind the hazards. Methyl 6-fluoropyridazine-3-carboxylate features a highly electron-deficient pyridazine ring. The electron-withdrawing effects of the two ring nitrogens, the ester group at C3, and the fluorine atom at C6 act synergistically to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy of the system ().
This makes the C6 position exceptionally susceptible to Nucleophilic Aromatic Substitution (S_NAr). While this reactivity is ideal for cross-coupling and amination reactions in the laboratory, it also means the compound can readily react with biological nucleophiles (such as thiol groups in cysteine or primary amines in lysine residues) upon contact with skin, eyes, or respiratory mucosa. This rapid covalent modification of biological macromolecules is the direct mechanistic cause of its GHS hazard classifications ().
Quantitative Hazard and PPE Matrix
The compound is classified under several GHS hazard categories, including Acute Toxicity 4, Skin Irritation 2, Eye Irritation 2A, and Specific Target Organ Toxicity - Single Exposure (STOT SE 3)[1]. The following table summarizes these hazards and the exact PPE specifications required to mitigate them.
| Hazard Classification | GHS Codes | Mechanistic Causality | Required PPE Specification |
| Acute Tox. 4 | H302, H312, H332 | Systemic toxicity via covalent binding to biological nucleophiles. | Nitrile gloves (≥0.11 mm thickness, breakthrough time >480 min), flame-retardant lab coat. |
| Skin Irrit. 2 | H315 | Electrophilic attack on epidermal keratinocytes and proteins. | Double-gloving required during bulk transfer. Sleeves must cover glove cuffs. |
| Eye Irrit. 2A | H319 | Rapid reaction with corneal moisture and structural proteins. | Tight-fitting chemical splash goggles (ANSI Z87.1 certified). Face shield for scale-up. |
| STOT SE 3 | H336 | Respiratory tract irritation from inhaled volatile particulates/vapors. | Chemical fume hood (face velocity 80-100 fpm). NIOSH P100 respirator if outside hood (). |
Experimental Protocol: Safe Dispensing and S_NAr Reaction Setup
Trust in a safety protocol comes from its self-validating nature. Every step below is designed to verify the integrity of the containment system before proceeding to the next phase of the workflow.
Step 1: Pre-Operational Verification
-
Verify the chemical fume hood is operational with a face velocity between 80 and 100 feet per minute (fpm). Validation: Check the digital airflow monitor or perform a tissue-paper flutter test at the sash.
-
Inspect nitrile gloves for micro-punctures using the inflation test (trap air and squeeze). Don two pairs of gloves.
-
Ensure the workspace is clear of incompatible materials, specifically strong bases or uncontrolled nucleophiles.
Step 2: Dispensing and Weighing
-
Place an anti-static weighing boat on the analytical balance inside the fume hood.
-
Using a static-dissipative spatula, carefully transfer the Methyl 6-fluoropyridazine-3-carboxylate. Scientist Insight: Fluorinated powders can hold significant static charges, causing them to aerosolize and bypass primary containment. Grounding the spatula prevents this.
-
Seal the stock container immediately to prevent moisture ingress, which could lead to slow hydrolysis of the ester or displacement of the fluoride.
Step 3: Reaction Setup (S_NAr)
-
Transfer the weighed solid to a dry, inert-gas-purged (N2 or Ar) round-bottom flask.
-
Add the designated anhydrous solvent (e.g., DMF or DMSO) via syringe to dissolve the compound before introducing the nucleophile (e.g., an amine). Causality: Dissolving the electrophile first dissipates the heat of solvation and ensures a homogenous reaction mixture, preventing localized thermal runaways when the reactive nucleophile is added.
-
Seal the reaction vessel and proceed with standard Schlenk line techniques.
Logical Workflow for Handling & Emergency Response
The following diagram illustrates the logical decision tree for handling this reactive intermediate and responding to potential exposures.
Operational workflow and emergency response decision tree for handling fluorinated pyridazines.
Decontamination and Disposal Plan
Proper disposal prevents environmental contamination and protects downstream waste handlers from accidental exposure.
Step 1: Surface Decontamination
-
For minor spills inside the hood, carefully cover the solid with damp paper towels to prevent aerosolization.
-
Wipe the area with a mild alkaline solution (e.g., 5% sodium bicarbonate) to safely quench any residual electrophilic material. Causality: The mild base promotes controlled hydrolysis of the active ester/fluoride without generating excessive heat.
-
Follow with a secondary wipe using a 70% ethanol/water solution to remove organic residues.
Step 2: Waste Segregation
-
Collect all contaminated paper towels, gloves, and empty vials in a designated, heavy-duty hazardous waste bag.
-
Liquid reaction waste containing unreacted Methyl 6-fluoropyridazine-3-carboxylate must be collected in a clearly labeled halogenated organic waste carboy. Do not mix with acidic waste streams, as this may generate hazardous byproducts.
-
Label all waste containers with "Contains Halogenated Heteroaromatics (Toxic/Irritant)" and the specific GHS07 pictogram.
References
-
NextSDS. "methyl 6-fluoropyridazine-3-carboxylate — Chemical Substance Information." NextSDS Database.[Link]
-
AkzoNobel. "Interzone 954 Orange - SAFETY DATA SHEET (Standard PPE for Acute Tox 4 / Skin Irrit 2)." AkzoNobel Safety Documentation. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
